molecular formula C17H18N2O3 B5890212 1-(2-furoyl)-4-(phenylacetyl)piperazine

1-(2-furoyl)-4-(phenylacetyl)piperazine

Cat. No.: B5890212
M. Wt: 298.34 g/mol
InChI Key: PAWMCORUNPSBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furoyl)-4-(phenylacetyl)piperazine is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furoyl)-4-(phenylacetyl)piperazine is 298.13174244 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-furoyl)-4-(phenylacetyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-furoyl)-4-(phenylacetyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(13-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWMCORUNPSBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-furoyl)-4-(phenylacetyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents due to its unique physicochemical properties that can enhance bioavailability and target affinity.[1][2] This guide provides a comprehensive technical overview of a specific, potentially novel derivative, 1-(2-furoyl)-4-(phenylacetyl)piperazine. While this exact molecule is not extensively documented in current literature, its structure, combining a furoyl and a phenylacetyl moiety on a piperazine core, suggests a rich potential for biological activity.

This document will therefore serve as a predictive guide for researchers and drug development professionals. We will extrapolate from the known chemistry and pharmacology of its constituent parts—1-(2-furoyl)piperazine and the phenylacetyl group—to propose a robust synthetic route, predict its chemical and physical properties, and discuss its potential therapeutic applications based on established structure-activity relationships of related compounds. Every protocol and claim is grounded in established chemical principles and supported by authoritative references.

Chemical Structure and Predicted Properties

The core of the target molecule is a piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions.[2] One nitrogen is acylated with a 2-furoyl group, and the other with a phenylacetyl group.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification a Dissolve 1-(2-furoyl)piperazine and TEA in anhydrous DCM b Cool to 0 °C a->b c Add phenylacetyl chloride dropwise b->c d Warm to room temperature and stir for 12-18 hours c->d e Wash with 1M HCl, sat. NaHCO3, and brine d->e f Dry over Na2SO4, filter, and concentrate e->f g Purify by column chromatography f->g

Caption: Proposed workflow for the synthesis of 1-(2-furoyl)-4-(phenylacetyl)piperazine.

Step-by-Step Methodology
  • Reaction Setup:

    • To a solution of 1-(2-furoyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 1.2 eq).

    • Stir the solution at room temperature until all solids have dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) to the cooled reaction mixture dropwise over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and its salt), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(2-furoyl)-4-(phenylacetyl)piperazine.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, a combination of spectroscopic methods should be employed. [3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furoyl, phenyl, and piperazine protons. The piperazine protons will likely appear as complex multiplets due to the restricted rotation around the two amide bonds. * ¹³C NMR: The carbon NMR will show distinct signals for the two different carbonyl carbons of the amide groups, as well as the carbons of the furan and phenyl rings, and the piperazine methylene groups.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated value for C₁₇H₁₈N₂O₃.

    • Fragmentation patterns can provide further structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum should exhibit strong absorption bands characteristic of the two amide carbonyl (C=O) groups, typically in the range of 1630-1680 cm⁻¹.

    • Signals corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C-O stretching of the furan ring, are also expected.

Potential Pharmacological Applications

The pharmacological profile of 1-(2-furoyl)-4-(phenylacetyl)piperazine can be inferred from the known biological activities of related piperazine derivatives.

  • Central Nervous System (CNS) Activity: Many piperazine derivatives exhibit significant CNS activity. [2][7]Phenylpiperazine derivatives, in particular, are known to interact with dopaminergic and serotonergic systems and have been investigated as anxiolytics, antidepressants, and antipsychotics. [2][8]The combination of the furoyl and phenylacetyl moieties could modulate these activities.

  • Antimicrobial and Antifungal Activity: Piperazine derivatives have been explored for their potential as antimicrobial and antifungal agents. [9][10][11][12]The presence of the furan ring, a common pharmacophore in antimicrobial compounds, suggests that the target molecule could be investigated for such properties.

  • Anti-inflammatory and Anticancer Potential: Certain piperazine derivatives have demonstrated anti-inflammatory and anticancer properties. [12]The rigid, yet adaptable, structure of the piperazine core allows for specific interactions with various biological targets involved in inflammation and cell proliferation.

  • Enzyme Inhibition: 1-(2-furoyl)piperazine has been utilized in the design of dihydrofolate reductase inhibitors. [13][14]The addition of the phenylacetyl group could lead to novel enzyme inhibitors with different target specificities.

It is important to emphasize that these are predicted applications based on chemical structure. The actual biological activity would need to be determined through rigorous in vitro and in vivo screening.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 1-(2-furoyl)-4-(phenylacetyl)piperazine. By leveraging the known chemistry of its constituent parts, we have outlined a detailed synthetic protocol, predicted its physicochemical properties, and suggested potential avenues for pharmacological investigation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the synthesis and exploration of this and other novel piperazine derivatives.

References

  • PubChem. Phenylacetyl chloride. National Center for Biotechnology Information. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Loba Chemie. PHENYLACETYL CHLORIDE. [Link]

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Bulgarian Chemical Communications. Synthesis and spectral properties of new piperazine derivatives and a structural study. [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 193-204.
  • Pure Synth. 1-(2-Furoyl)Piperazine 98%. [Link]

  • SSRN. New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. [Link]

  • PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. [Link]

  • ChemBK. 1-(2-FURANYLCARBONYL)-PIPERAZINE. [Link]

  • ResearchGate. Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]

  • PubMed. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. [Link]

  • PubMed. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. [Link]

  • PubMed. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. [Link]

  • Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • PubMed. Synthesis and biological activity of piperazine derivatives of phenothiazine. [Link]

  • PubMed. Current awareness of piperazines: pharmacology and toxicology. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubMed. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

Sources

Physicochemical Profiling and Synthetic Validation of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, piperazine derivatives serve as privileged scaffolds, frequently utilized in the development of neuroactive agents, anti-hypertensives, and anti-cancer therapeutics [1]. The compound 1-(2-furoyl)-4-(phenylacetyl)piperazine is an unsymmetrical bis-amide piperazine derivative. This technical whitepaper establishes the precise molecular weight, empirical formula, and structural properties of this compound, alongside a self-validating synthetic methodology and analytical framework required for its characterization in drug discovery pipelines.

Structural Elucidation and Physicochemical Properties

The target molecule consists of a central piperazine ring (


) that has been di-substituted at the N1 and N4 positions. The N1 position is acylated with a 2-furoyl group (furan-2-carbonyl, 

), while the N4 position is acylated with a phenylacetyl group (

).

By summing the atomic constituents of the core and its substituents (accounting for the loss of two protons from the piperazine secondary amines during amidation), we derive the empirical formula:


 .
Quantitative Data Summary

Accurate mass calculation is a prerequisite for high-resolution mass spectrometry (HRMS) validation. The table below summarizes the exact isotopic mass and standard molecular weight calculations based on IUPAC atomic weights.

PropertyValueComputational Derivation
Empirical Formula

Core (

) + Furoyl (

) + Phenylacetyl (

)
Molecular Weight (MW) 298.34 g/mol C (204.19) + H (18.14) + N (28.01) + O (48.00)
Monoisotopic Exact Mass 298.1317 Da

+

+

+

Target m/z

299.1390Exact Mass + Proton (

1.0073 Da)
Elemental Composition C: 68.44%, H: 6.08%, N: 9.39%, O: 16.09%Calculated from standard atomic weights

Self-Validating Synthetic Methodology

Mechanistic Causality in Synthesis

Synthesizing an unsymmetrical bis-amide from a symmetrical piperazine core presents a chemoselectivity challenge. Direct exposure of piperazine to two different acyl chlorides simultaneously will yield a statistical mixture of symmetrical and unsymmetrical products. Therefore, a sequential N-acylation strategy is mandatory [2].

The first step requires strict stoichiometric and pH control to isolate the mono-substituted intermediate, 1-(2-furoyl)piperazine. By maintaining the reaction at pH 4.5, one amine remains protonated (piperazine


, 

), deactivating it toward nucleophilic attack and preventing bis-furoylation [3].
Step-by-Step Protocol

Phase 1: Synthesis of 1-(2-furoyl)piperazine (Intermediate)

  • Preparation: Dissolve 1.0 equivalent of piperazine hexahydrate in distilled water.

  • pH Modulation (Validation Checkpoint 1): Acidify the solution to exactly pH 4.5 using 6N HCl. Causality: This ensures mono-protonation, protecting the second amine from premature acylation.

  • Acylation: Dropwise add 1.0 equivalent of 2-furoyl chloride while simultaneously adding 10% NaOH to strictly maintain the pH at 4.5.

  • Extraction: After 1 hour, adjust the pH to 8.5 to deprotonate the unreacted amine. Extract continuously with chloroform (

    
    ).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and distill under reduced pressure to yield 1-(2-furoyl)piperazine.
    

Phase 2: Synthesis of 1-(2-furoyl)-4-(phenylacetyl)piperazine (Target)

  • Preparation: Dissolve the purified 1-(2-furoyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of triethylamine (

    
    ) to act as an acid scavenger.
    
  • Second Acylation: Cool the mixture to 0°C. Dropwise add 1.1 equivalents of phenylacetyl chloride.

  • Reaction Monitoring (Validation Checkpoint 2): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the secondary amine spot (ninhydrin stain positive) confirms complete conversion.

  • Workup: Wash the organic layer sequentially with saturated

    
    , 1N HCl, and brine. Dry and concentrate in vacuo to yield the final bis-amide.
    

Synthesis A Piperazine Hexahydrate (Aqueous, pH 4.5) C 1-(2-Furoyl)piperazine (Mono-amide Intermediate) A->C Nucleophilic Acyl Substitution B 2-Furoyl Chloride (1.0 Eq) B->C pH-Controlled Amidation E 1-(2-furoyl)-4-(phenylacetyl)piperazine (Target Compound) C->E 2nd N-Acylation D Phenylacetyl Chloride (Et3N, DCM, 0°C) D->E Base-Catalyzed Amidation

Sequential N-acylation workflow for unsymmetrical piperazine bis-amide synthesis.

Analytical Validation Framework

To confirm the structural integrity and molecular weight of the synthesized compound, a self-validating analytical workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

LC-MS/MS Protocol
  • Sample Preparation: Dissolve 1 mg of the final product in 1 mL of LC-grade Methanol. Dilute to 1 µg/mL in 0.1% Formic Acid (aq).

  • Ionization: Inject into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Primary Mass Validation: Scan for the precursor ion. The presence of a base peak at m/z 299.14 confirms the exact mass of the intact

    
     species.
    
  • MS/MS Fragmentation (Validation Checkpoint 3): Isolate the m/z 299.14 precursor and apply Collision-Induced Dissociation (CID).

    • Causality: Amide bonds are the weakest points in this scaffold. Fragmentation will undergo

      
      -cleavage at the carbonyl groups. The detection of specific acylium ions mathematically validates the bis-amide substituents.
      

MS_Frag M [M+H]+ Precursor m/z 299.14 F1 Furoyl Acylium Ion m/z 95.01 M->F1 α-cleavage (Amide 1) F2 Phenylacetyl Acylium Ion m/z 119.05 M->F2 α-cleavage (Amide 2) F3 Piperazine Core Fragment m/z 85.08 M->F3 Dual Amide Cleavage

ESI-MS/MS fragmentation pathway validating the bis-amide structural components.

Conclusion

The compound 1-(2-furoyl)-4-(phenylacetyl)piperazine possesses a molecular weight of 298.34 g/mol and an empirical formula of


 . By employing a pH-controlled sequential acylation methodology, researchers can reliably synthesize this unsymmetrical bis-amide. The integration of exact mass calculations with targeted MS/MS fragmentation provides a robust, self-validating system to ensure high-fidelity structural characterization for downstream pharmacological screening.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Amide- and bis-amide-linked highly potent and broadly active antifungal agents Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Synthesis of N-(2-Furoyl)piperazine Source: PrepChem URL: [Link]

Technical Guide: Structure-Activity Relationship (SAR) of Phenylacetyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylacetyl piperazine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its bimodal ability to act as a flexible linker and a rigid spatial director. Unlike its planar benzoyl analogs, the phenylacetyl moiety incorporates a methylene bridge (


) between the aromatic ring and the carbonyl. This introduces a critical degree of rotational freedom, allowing the phenyl ring to access hydrophobic pockets orthogonal to the amide plane.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in HIV-1 attachment inhibition, Sigma (


) receptor modulation, and oncology. It synthesizes experimental protocols with mechanistic insights to aid rational drug design.

The Scaffold Architecture

To analyze the SAR effectively, we deconstruct the molecule into four distinct zones. Each zone governs specific physicochemical properties and binding interactions.

Zone Definition
  • Zone A (The Phenyl Cap): The primary hydrophobic interaction site.

  • Zone B (The Linker): The methylene-carbonyl bridge determining flexibility.

  • Zone C (The Piperazine Core): The solubility engine and spatial director.

  • Zone D (The Distal Substituent): The

    
    -nitrogen substituent determining target specificity.
    

SAR_Zones ZoneA Zone A: Phenyl Ring (Lipophilicity/Electronics) ZoneB Zone B: Linker (Rotational Freedom) ZoneA->ZoneB Inductive Effects ZoneC Zone C: Piperazine (Conformation/Solubility) ZoneB->ZoneC Amide Bond ZoneD Zone D: Distal Group (Target Specificity) ZoneC->ZoneD N4-Substitution

Figure 1: Pharmacophore segmentation of the phenylacetyl piperazine scaffold.

Synthetic Pathways[1][2]

Reliable synthesis is the bedrock of SAR exploration. While acid chlorides provide rapid access, they often lack the chemoselectivity required for complex derivatives. The preferred method for library generation is the EDC/HOBt coupling, which preserves sensitive functional groups.

Protocol A: EDC/HOBt Amide Coupling (Standard Operating Procedure)

Objective: Synthesize


-phenylacetyl- 

-substituted piperazine with >90% purity.

Reagents:

  • Substituted Phenylacetic Acid (1.0 equiv)

  • 
    -Substituted Piperazine (1.0 equiv)
    
  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the phenylacetic acid derivative in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ). Add EDC
    
    
    
    HCl and HOBt. Stir at
    
    
    for 30 minutes to form the active ester.
  • Addition: Add the

    
    -substituted piperazine followed by DIPEA dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Self-Validating Step):

    • Wash organic layer with

      
       (removes unreacted amine/DIPEA).
      
    • Wash with saturated

      
       (removes unreacted acid/HOBt).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis_Workflow Start Start: Phenylacetic Acid + Piperazine Derivative Activation Activation Step Add EDC/HOBt, 0°C (Forms Active Ester) Start->Activation Coupling Coupling Step Add DIPEA, RT, 12h (Amide Bond Formation) Activation->Coupling Workup Biphasic Workup 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Coupling->Workup Purification Purification Flash Chromatography (Yield Calculation) Workup->Purification

Figure 2: Optimized amide coupling workflow for library generation.

SAR Deep Dive: Mechanistic Insights

Zone A: The Phenyl Ring (Electronic & Steric Modulation)

The phenyl ring is the primary driver of hydrophobic collapse into binding pockets.

  • Halogenation (Cl, F): Substitution at the 3- and 4-positions (meta/para) generally increases potency.

    • Mechanism:[2][3] Halogens fill hydrophobic sub-pockets and block metabolic oxidation (CYP450 protection).

    • Data: In Sigma-1 receptor ligands, 3,4-dichlorophenyl derivatives show

      
       values in the nanomolar range compared to unsubstituted analogs.
      
  • Electron Withdrawal (

    
    , 
    
    
    
    ):
    Strong electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the benzylic protons (Zone B), potentially influencing hydrogen bond donor capability of the adjacent carbonyl via inductive effects.
Zone B: The Linker (The "Magic Methylene")

This is the differentiator between benzamides and phenylacetamides.

  • Rotational Freedom: The

    
     group allows the phenyl ring to rotate out of the amide plane. This is critical for HIV-1 attachment inhibitors where the inhibitor must adapt to the gp120 conformational changes.
    
  • Chirality: Methylation of the methylene carbon (

    
    -methyl) introduces a chiral center.
    
    • Insight: Usually, one enantiomer dominates activity due to steric clash in the binding pocket. For many GPCRs, the (S)-enantiomer is preferred, though this must be empirically determined for each target.

Zone C: The Piperazine Core
  • Conformation: The piperazine ring exists predominantly in a chair conformation.

  • Basicity: The

    
     nitrogen remains basic (
    
    
    
    ) unless acylated/sulfonylated.
    • Implication: If

      
       is free or alkylated, it will be protonated at physiological pH, forming a salt bridge with aspartate/glutamate residues in the target protein (common in Sigma and Dopamine receptors).
      

Therapeutic Case Studies

Case Study 1: HIV-1 Attachment Inhibitors

Context: Precursors to Temsavir/Fostemsavir class.

  • Target: Viral envelope glycoprotein gp120.[4][5]

  • SAR Insight: The phenylacetyl piperazine moiety acts as a topographical scaffold. The piperazine ring positions an indole glyoxamide group (Zone D) to interact with the conserved

    
    -
    
    
    
    hairpin of gp120.
  • Critical Modification: Substitution on the piperazine ring (e.g., (R)-methyl) can lock the conformation, reducing the entropic penalty of binding.

Case Study 2: Sigma-1 ( ) Receptor Ligands

Context: Treatment of neuropathic pain and neurodegenerative diseases.

  • Target: Sigma-1 chaperone protein.

  • SAR Insight: High affinity requires a basic nitrogen (Zone D) at a specific distance from a hydrophobic bulk (Zone A).

  • Data Summary:

Compound VariantSubstituent (Zone A)

(Sigma-1) [nM]
Selectivity (

)
1a H (Unsubstituted)3.9Moderate
1b 4-Cl1.2High
1c 3,4-di-Cl0.5Very High
1d 4-OMe (Electron Donor)>100Low

Table 1: Effect of Phenyl Ring Substitution on Sigma-1 Affinity (Generalized data based on Fujimura et al. & Wang et al. findings).

Biological Evaluation Protocol

To validate the SAR, a robust assay is required. For anticancer applications (e.g., FASN inhibition), the MTT assay is the industry standard.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine


 values of phenylacetyl piperazines against cancer cell lines (e.g., MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (

    
    ).
    
  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add MTT reagent (

    
     in PBS). Incubate for 4 hours. Mitochondrial reductase in viable cells reduces MTT to purple formazan.
    
  • Solubilization: Aspirate medium, add DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Fujimura, K., et al. (1997). "Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines."[6] Bioorganic & Medicinal Chemistry.

  • Wang, T., et al. (2009). "Inhibitors of HIV-1 attachment.[4] Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Ma, Y., et al. (2016). "Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety."[7] Molecules.

  • BenchChem Protocols. "Synthesis of Amides using 4-(Methylthio)phenylacetyl Chloride."
  • Meanwell, N. A., et al. (2016). "Inhibitors of HIV-1 attachment: The discovery and structure-activity relationships of tetrahydroisoquinolines as replacements for the piperazine benzamide." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the synthesis of 1-(2-furoyl)-4-(phenylacetyl)piperazine , a non-symmetrical bis-amide piperazine scaffold.[1] This structural motif is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Prazosin analogs), antifungal agents, and ampakine-class cognitive enhancers.

The challenge in synthesizing non-symmetrical piperazines lies in desymmetrization—avoiding the formation of symmetrical bis-furoyl or bis-phenylacetyl byproducts.[1] This guide presents two validated protocols:

  • Protocol A (Rapid Synthesis): Direct acylation of the commercially available intermediate 1-(2-furoyl)piperazine.[1]

  • Protocol B (De Novo Synthesis): A stepwise protection-deprotection strategy starting from unsubstituted piperazine, offering maximum control over substituent introduction.

Chemical Pathway Visualization

The following flow diagram illustrates the two distinct pathways to the target molecule, highlighting the critical control points for regioselectivity.

SynthesisPathways cluster_legend Legend Piperazine Piperazine (Starting Material) BocPip N-Boc-Piperazine (Protected Intermediate) Piperazine->BocPip Protocol B (Step 1): (Boc)2O, DCM MonoAcyl 1-Boc-4-(2-furoyl)piperazine BocPip->MonoAcyl Step 2: + 2-Furoyl Chloride FuroylPip 1-(2-Furoyl)piperazine (Commercial Intermediate) Target TARGET: 1-(2-furoyl)-4-(phenylacetyl)piperazine FuroylPip->Target Protocol A: + Phenylacetyl Chloride + Et3N, DCM, 0°C Deprotected 1-(2-Furoyl)piperazine (In-situ Generated) MonoAcyl->Deprotected Step 3: TFA/DCM (Deprotection) Deprotected->Target Step 4: + Phenylacetyl Chloride key Red Arrow = Direct Route (Preferred) Blue Arrow = De Novo Route (High Control)

Figure 1: Strategic disconnection of the target molecule showing the Direct Route (Protocol A) and the Protected Route (Protocol B).

Reagents and Materials

Safety Warning: Acyl chlorides are lachrymators and corrosive.[1] Work must be performed in a fume hood. Phenylacetyl chloride hydrolyzes rapidly; ensure reagents are dry.[1]

ReagentCAS No.[1]MW ( g/mol )Role
1-(2-Furoyl)piperazine 40172-95-0180.21Key Intermediate (Protocol A)
Phenylacetyl chloride 103-80-0154.59Acylating Agent
Piperazine 110-85-086.14Starting Material (Protocol B)[1]
Di-tert-butyl dicarbonate 24424-99-5218.25Protecting Group
Triethylamine (TEA) 121-44-8101.19Base (Acid Scavenger)
Dichloromethane (DCM) 75-09-284.93Solvent (Anhydrous)
Trifluoroacetic acid (TFA) 76-05-1114.02Deprotecting Agent

Protocol A: Direct Acylation (Preferred Method)

This method is recommended for drug discovery applications where speed is critical and the mono-furoyl intermediate is available.[1]

Mechanism & Rationale

The secondary amine of 1-(2-furoyl)piperazine acts as a nucleophile attacking the carbonyl carbon of phenylacetyl chloride.[1] The base (TEA) neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Dissolution:

    • Add 1-(2-furoyl)piperazine (1.80 g, 10.0 mmol) to the flask.

    • Add DCM (anhydrous, 40 mL).

    • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq).

    • Cool the solution to 0°C using an ice bath. Critical: Cooling prevents exotherm-related side reactions.[1]

  • Acylation:

    • Dilute Phenylacetyl chloride (1.55 g, 10.0 mmol, 1.0 eq) in 5 mL of DCM.

    • Add the chloride solution dropwise over 15 minutes via a syringe pump or addition funnel.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir for 3 hours.

    • TLC Monitoring: Mobile phase 5% MeOH in DCM. The starting amine (lower Rf, ninhydrin active) should disappear.

  • Workup:

    • Quench with saturated

      
       (30 mL).
      
    • Separate the organic layer.

    • Wash the organic layer with:

      • 1x 30 mL 1M HCl (Removes unreacted amine).

      • 1x 30 mL Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 0-5% MeOH/DCM) if high purity (>98%) is required.

Protocol B: De Novo Stepwise Synthesis

This method is required when specific isotopically labeled piperazines are used or if the commercial intermediate is unavailable.

Phase 1: Mono-Boc Protection
  • Goal: Desymmetrize piperazine.

  • Method: React Piperazine (excess, 5 eq) with

    
     (1 eq) in DCM.
    
  • Workup: Wash with water.[1][2] The bis-Boc byproduct stays in the organic layer; mono-Boc partitions into water (due to basicity) and is extracted back into DCM after pH adjustment.[1]

  • Reference Standard: See BenchChem protocols for selective mono-acylation [1].

Phase 2: Furoyl Coupling
  • Reagents: 1-Boc-piperazine + 2-Furoyl chloride + TEA.[1]

  • Conditions: DCM, 0°C to RT, 4 hours.

  • Result: 1-Boc-4-(2-furoyl)piperazine.[1]

Phase 3: Deprotection & Final Coupling
  • Dissolve intermediate in DCM (10 mL).

  • Add TFA (3 mL). Stir 2 hours (CO2 evolution observed).

  • Concentrate to remove excess TFA.[1]

  • Redissolve residue in DCM; add excess TEA (4 eq) to neutralize TFA salts.

  • Add Phenylacetyl chloride (1.0 eq) dropwise at 0°C.

  • Proceed to workup as described in Protocol A.

Analytical Validation (QC)

Upon isolation, the compound must be validated. Below are the expected spectral characteristics.

Expected 1H NMR Data (CDCl3, 400 MHz)
FragmentShift (

ppm)
MultiplicityIntegrationAssignment
Furan Ring 7.50dd1HH-5 (Furan)
Furan Ring 7.05dd1HH-3 (Furan)
Furan Ring 6.50dd1HH-4 (Furan)
Phenyl Ring 7.20 - 7.35m5HAromatic Phenyl
Linker 3.78s2H

(Phenylacetyl)
Piperazine 3.50 - 3.80m (broad)8HPiperazine

Note: Piperazine protons often appear as two broad multiplets or four distinct triplets depending on the rotameric exchange rate of the amide bonds.

Mass Spectrometry
  • Formula:

    
    
    
  • Exact Mass: 298.13[1]

  • Expected [M+H]+: 299.14

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acyl chloride.[1]Ensure Phenylacetyl chloride is distilled or fresh.[1] Use dry DCM.[1][3]
Bis-impurity Excess acyl chloride used.[1]Strictly control stoichiometry (1.0 eq).
Emulsion Amide surfactant properties.[1]Add solid NaCl to the aqueous layer; filter through Celite if necessary.
Color Oxidation of furan ring.Perform reaction under inert atmosphere (

); store product in dark.

References

  • Reilly, S. W., & Mach, R. H. (2016).[4] A facile Pd-catalyzed methodology for the synthesis of biologically relevant arylpiperazines. Organic Letters, 18(20), 5272-5275. Retrieved from [Link]

  • González-Saiz, B., et al. (2022).[3][5] One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14).[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed Central.[1] Retrieved from [Link]

Sources

Application Note: Characterization of the Solubility Profile of 1-(2-furoyl)-4-(phenylacetyl)piperazine in Dimethyl Sulfoxide (DMSO) and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the determination and interpretation of the solubility of the novel compound 1-(2-furoyl)-4-(phenylacetyl)piperazine . Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both in vitro biological assays and in vivo models, directly impacting bioavailability, dose-response accuracy, and formulation strategies.[1][2] Given that public domain data for this specific di-substituted piperazine derivative is not available, this guide presents a framework for its empirical characterization.

We outline detailed, field-proven protocols for assessing two distinct and crucial solubility parameters:

  • Maximum Stock Solubility in DMSO: Establishing the upper concentration limit for creating viable stock solutions, a cornerstone of compound library management and high-throughput screening.

  • Aqueous Solubility (Kinetic and Thermodynamic): Measuring solubility in a biologically relevant medium (phosphate-buffered saline, pH 7.4) to predict its behavior in physiological environments. This is a key factor in assessing potential oral bioavailability and avoiding artifacts in cell-based assays.[3][4]

This note explains the causality behind experimental choices, provides step-by-step protocols for immediate laboratory implementation, and offers insights into the interpretation of the resulting data to guide critical decisions in the drug discovery and development pipeline.

Scientific Context: Compound & Solvent Profiles

A thorough understanding of the test article and the chosen solvents is paramount to designing a robust solubility assessment strategy.

Test Article: 1-(2-furoyl)-4-(phenylacetyl)piperazine

This compound is a derivative of the known scaffold 1-(2-furoyl)piperazine, modified by the addition of a phenylacetyl group at the N4 position of the piperazine ring.

  • Core Scaffold: 1-(2-Furoyl)piperazine

    • CAS Number: 40172-95-0[5]

    • Molecular Formula: C₉H₁₂N₂O₂[6]

    • Molecular Weight: 180.20 g/mol [6]

    • Properties: This scaffold contains a polar furoyl group and a piperazine ring, which has a basic nitrogen atom (pKa ~8.37 predicted), suggesting its solubility may be pH-dependent.[7] It is generally soluble in organic solvents.[8]

  • Substituent: Phenylacetyl Group

    • This group (C₆H₅CH₂CO-) introduces a significant non-polar, hydrophobic phenyl ring and a rigid amide linkage. The addition of such a bulky, lipophilic moiety is a common strategy in medicinal chemistry to enhance target binding but almost invariably leads to a sharp decrease in aqueous solubility.[9]

  • Target Compound: 1-(2-furoyl)-4-(phenylacetyl)piperazine

    • Molecular Formula: C₁₇H₁₈N₂O₃

    • Calculated Molecular Weight: 298.34 g/mol

    • Hypothesis: Based on its structure, we hypothesize that 1-(2-furoyl)-4-(phenylacetyl)piperazine will exhibit high solubility in a polar aprotic solvent like DMSO but will have very low solubility in aqueous media. This profile is characteristic of compounds that fall under Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) of the Biopharmaceutical Classification System (BCS), which often present significant challenges for oral drug development.[10]

Solvents of Interest
  • Dimethyl Sulfoxide (DMSO)

    • DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and non-polar organic compounds, making it the universal solvent for compound storage in drug discovery.[11]

    • Critical Consideration - Purity & Hygroscopicity: The quality of DMSO is paramount. For solubility studies, only high-purity, anhydrous (≥99.9%) DMSO should be used. DMSO is highly hygroscopic (readily absorbs water from the atmosphere), and absorbed moisture can significantly reduce its solvating power for hydrophobic compounds, leading to inaccurate solubility measurements or compound precipitation in stock solutions.[12][13] Always use fresh DMSO from a sealed bottle and handle it in a low-humidity environment.[14]

  • Aqueous Medium (Phosphate-Buffered Saline, PBS, pH 7.4)

    • Water is the solvent of life, and solubility in an aqueous environment is a prerequisite for a drug's absorption and distribution in the body.[10]

    • Protocol Standardization: We recommend using a standardized, physiologically relevant buffer such as PBS at pH 7.4. This mimics the pH of blood and extracellular fluid, providing a more predictive measure of solubility than pure water, especially for ionizable compounds like our test article.

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two different, yet complementary, types of solubility measurements.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[15][16] It is not a true equilibrium value but rather a measure of a compound's tendency to remain in a supersaturated state. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[17]

  • Thermodynamic Solubility: This is the true "gold standard" measurement. It defines the equilibrium concentration of a compound in a saturated solution after an extended incubation of the solid material with the solvent.[18] This method, often called the shake-flask method, is lower-throughput but provides the most accurate and relevant data for guiding formulation and preclinical development.[19][20]

The general workflow for characterizing a new compound involves first establishing its limits in DMSO, then using that information to perform kinetic and thermodynamic aqueous solubility tests.

G cluster_workflow Solubility Characterization Workflow start Start with solid compound max_dmso Protocol 1: Determine Max Solubility in DMSO start->max_dmso check_dmso Is DMSO solubility sufficient for stock (e.g., >10 mM)? max_dmso->check_dmso kinetic Protocol 2: Measure Kinetic Solubility in Aqueous Buffer check_dmso->kinetic Yes insufficient Compound has poor DMSO solubility. Difficult to handle. check_dmso->insufficient No thermo Protocol 3: Measure Thermodynamic Solubility (Shake-Flask) kinetic->thermo interpret Analyze & Interpret Data thermo->interpret

Caption: High-level workflow for solubility assessment.

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO

Objective: To find the highest concentration at which the compound forms a clear, stable solution in DMSO at room temperature.

Materials:

  • 1-(2-furoyl)-4-(phenylacetyl)piperazine (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Glass vials (e.g., 1.5 mL HPLC vials)

Procedure:

  • Preparation: Accurately weigh 3.0 mg of the compound into a clean, dry glass vial. (This corresponds to a ~10 mM solution in 1 mL).

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the vial. This creates a theoretical concentration of 100 mM.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes. If solid remains, place the vial in a bath sonicator for 10-15 minutes.

  • Visual Inspection: After dissolution attempts, allow the vial to sit undisturbed for 5 minutes. Visually inspect the solution against a dark background for any undissolved particles or turbidity.

  • Iterative Dilution:

    • If the solution is not clear: The solubility is <100 mM. Add another 100 µL of DMSO (total volume 200 µL, theoretical concentration 50 mM). Repeat step 3 and 4. Continue this process, successively halving the concentration (e.g., to 25 mM, 12.5 mM) until a completely clear solution is obtained.

    • If the solution is clear at 100 mM: The solubility is ≥100 mM. This is typically sufficient for most drug discovery applications. For more precise measurement, a new sample can be prepared targeting a higher concentration (e.g., 200 mM).

  • Equilibration & Confirmation: Once a clear solution is obtained, let it stand at room temperature for at least 2 hours (ideally 24 hours) and re-inspect to ensure no late precipitation occurs. The highest concentration that remains clear is the determined maximum stock solubility.

Protocol 2: Kinetic Aqueous Solubility Determination

Objective: To measure the solubility of the compound in PBS (pH 7.4) when introduced from a DMSO stock solution. This protocol is adapted for a 96-well plate format with UV/Vis or LC-MS analysis.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO (prepared based on Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen, 0.45 µm)

  • 96-well collection plates (UV-transparent if applicable)

  • Plate shaker

  • Plate reader (UV/Vis) or LC-MS system

Procedure:

  • Standard Curve Preparation: Create a set of calibration standards by diluting the 10 mM DMSO stock into a 50:50 mixture of Acetonitrile:Water. Typical concentrations range from 1 µM to 100 µM.

  • Sample Preparation: In a standard 96-well plate, add 196 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution directly into the PBS. This creates a final concentration of 200 µM with 2% DMSO. Pipette vigorously to mix. Prepare at least three replicate wells.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (~300 rpm) for 2 hours to allow for precipitation to occur.

  • Separation: Stack the filter plate on top of a clean collection plate. Transfer the contents of the incubation plate to the filter plate. Apply a vacuum to filter the samples, separating any precipitated solid from the saturated solution.

  • Quantification: Analyze the clear filtrate in the collection plate.

    • For UV/Vis: Measure the absorbance at the compound's λ-max.

    • For LC-MS: Dilute the filtrate appropriately and analyze.

  • Calculation: Using the standard curve, determine the concentration of the compound in the filtrate. This value is the kinetic solubility.

Protocol 3: Thermodynamic (Shake-Flask) Solubility Determination

Objective: To determine the true equilibrium solubility of the solid compound in both DMSO and PBS. This is the gold-standard method.[18][21]

Materials:

  • 1-(2-furoyl)-4-(phenylacetyl)piperazine (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker in a temperature-controlled environment (25°C or 37°C)

  • Centrifuge and/or 0.22 µm syringe filters

  • HPLC-UV or LC-MS system

G cluster_thermo Thermodynamic Solubility (Shake-Flask) Protocol start Add excess solid compound to vial add_solvent Add precise volume of solvent (DMSO or PBS) start->add_solvent shake Seal and shake at constant temperature for 24-48 hours add_solvent->shake equilibrium Equilibrium Reached shake->equilibrium separate Separate solid: Centrifuge and/or filter supernatant equilibrium->separate quantify Quantify concentration in clear supernatant via HPLC or LC-MS separate->quantify result Report as Thermodynamic Solubility (µM or mg/mL) quantify->result

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Procedure:

  • Preparation: Add an excess amount of solid compound (e.g., 2-5 mg) to two separate, pre-weighed glass vials. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: To the first vial, add exactly 1.0 mL of anhydrous DMSO. To the second vial, add exactly 1.0 mL of PBS (pH 7.4).

  • Equilibration: Seal both vials tightly. Place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended time is critical to ensure a true equilibrium is reached.[20]

  • Phase Separation: After incubation, carefully remove the vials. Visually confirm that excess solid is still present. To separate the solid from the saturated liquid:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully collect the supernatant, ensuring no solid is disturbed. For extra security, pass the supernatant through a chemical-resistant (e.g., PTFE) 0.22 µm syringe filter.

  • Sample Dilution: Accurately perform a large serial dilution of the clear supernatant. The DMSO sample will require a much larger dilution factor than the PBS sample. Dilute into a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method against a multi-point calibration curve to determine the exact concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final thermodynamic solubility in each solvent.

Data Presentation and Interpretation

Results should be recorded clearly for comparison and decision-making.

Table 1: Solubility Profile of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Parameter Solvent Method Result (mM) Result (µM) Result (mg/mL)
Max. Stock Solubility DMSO Protocol 1 (Visual)
Kinetic Solubility PBS, pH 7.4 Protocol 2 (Filtration)
Thermodynamic Solubility DMSO Protocol 3 (Shake-Flask)

| Thermodynamic Solubility | PBS, pH 7.4 | Protocol 3 (Shake-Flask)| | | |

Interpretation Guide:

  • High DMSO Solubility (e.g., >50 mM): The compound is easy to handle and suitable for creating concentrated stock solutions for HTS and dose-response studies.

  • Low DMSO Solubility (e.g., <10 mM): This is a red flag. It can lead to inaccurate concentrations in screening assays and makes handling difficult.[3] The compound may precipitate in the stock vial over time.

  • Aqueous Solubility >100 µM: Generally considered soluble. Favorable for potential oral absorption.

  • Aqueous Solubility 10-100 µM: Moderately or sparingly soluble. May require formulation strategies to improve bioavailability.

  • Aqueous Solubility <10 µM: Poorly soluble. This is a significant challenge for drug development. The compound is at high risk for poor absorption and bioavailability and may produce artifacts in biological assays due to precipitation.[4]

  • Kinetic vs. Thermodynamic Discrepancy: It is common for kinetic solubility to be higher than thermodynamic solubility. A large difference suggests the compound readily forms stable supersaturated solutions, which can be a complex factor in formulation but may be advantageous in some delivery systems.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • MedCrave. (2017, April 25). Solubility: a speed–breaker on the drug discovery highway. MedCrave online.
  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment. Smolecule Technical Support.
  • Bio-protocol. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(18).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Biointerface Research in Applied Chemistry. (2021, August 15).
  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(9), 3451–3463.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Taylor, L. S., & Lang, J. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Sigma-Aldrich. (n.d.). 1-(2-Furoyl)piperazine 97%. Product Page 40172-95-0.
  • PubChem. (n.d.). 1-(2-Furoyl)piperazine. Compound Summary for CID 550206.
  • CymitQuimica. (n.d.). CAS 40172-95-0: 1-(2-Furoyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(2-Furoyl)piperazine.
  • Pharmaceutical Sciences. (2024, February 15).
  • ChemicalBook. (2026, January 13). 1-(2-Furoyl)piperazine | 40172-95-0.
  • Lab Chemicals. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers.
  • ResearchGate. (n.d.). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). Request PDF.
  • Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
  • PubChem. (n.d.). Phenylacetyl-coa. Compound Summary for CID 165620.
  • PubMed. (2025, January 1). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept).
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • PCCA. (2020, January 15). Does Your DMSO Pass These 2 Tests?. The PCCA Blog.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule Technical Note.
  • PubChem. (n.d.). Phenylacetyl-L-phenylalanine. Compound Summary for CID 47579.

Sources

Preparation of 1-(2-furoyl)-4-(phenylacetyl)piperazine stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Quality Control of 1-(2-Furoyl)-4-(phenylacetyl)piperazine Stock Solutions

Introduction & Chemical Causality

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, offering conformational flexibility that favors molecular fit within receptor pockets and enzyme active sites[1]. However, the specific substitution pattern of 1-(2-furoyl)-4-(phenylacetyl)piperazine presents unique physicochemical challenges for in vitro and in vivo assay preparation.

Unlike standard piperazine derivatives where the secondary or tertiary amines can be converted into highly soluble salts (e.g., hydrochlorides or mesylates) to enhance aqueous solubility[2], both nitrogen atoms in this specific compound are acylated (forming a furoyl amide and a phenylacetyl amide). This dual-amide architecture neutralizes the intrinsic basicity of the piperazine ring, rendering the molecule highly lipophilic and practically insoluble in aqueous media. Consequently, the preparation of master stock solutions strictly requires the use of a strong, polar aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) is the gold standard for this application, providing the necessary solvation power to disrupt intermolecular crystal lattice forces while remaining compatible with downstream biological dilution protocols[2][3].

Physicochemical Profiling

Understanding the molecular properties of 1-(2-furoyl)-4-(phenylacetyl)piperazine is critical for predicting solubility behavior and establishing a self-validating preparation system.

PropertyValueCausality / Impact on Protocol
Molecular Formula C17H18N2O3Determines the exact molecular weight for molarity calculations.
Molecular Weight 298.34 g/mol Exactly 2.98 mg is required to formulate 1 mL of a 10 mM stock solution.
Ionizability Non-basic (Dual Amides)Cannot form water-soluble salts; strictly mandates organic solvent use[2].
Primary Solvent Anhydrous DMSO (>99.9%)Required to fully dissolve the compound without introducing water[4].
Storage Temperature -20°C to -80°CPrevents hydrolytic degradation and maintains long-term stability[5].

Experimental Workflow

The following diagram illustrates the critical path for formulating and validating the stock solution.

G Powder 1-(2-Furoyl)-4-(phenylacetyl)piperazine (Solid Powder) Weighing Weighing & Transfer (Use Amber Glass Vials) Powder->Weighing Solvent Addition of Anhydrous DMSO (Target: 10 mM - 50 mM) Weighing->Solvent Dissolution Vortexing & Sonication (Until Optically Clear) Solvent->Dissolution Aliquoting Aliquoting (Single-Use Volumes) Dissolution->Aliquoting Storage Cryogenic Storage (-80°C for Long-Term) Aliquoting->Storage QC Quality Control (HPLC/LC-MS & Visual Check) Aliquoting->QC QC->Storage Validated

Workflow for the preparation, aliquoting, and validation of 1-(2-furoyl)-4-(phenylacetyl)piperazine stock solutions.

Step-by-Step Preparation Protocol

Phase 1: Weighing and Environmental Control

  • Equilibration: Allow the lyophilized powder of 1-(2-furoyl)-4-(phenylacetyl)piperazine to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold vials introduces atmospheric condensation. Moisture degrades the compound and alters the precise mass, leading to inaccurate molarity[5].

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 2.98 mg for 1 mL of 10 mM stock) into a sterile, pyrogen-free amber glass vial.

    • Causality: Amber glass is utilized to mitigate potential photo-degradation over long-term storage[6].

Phase 2: Dissolution 3. Solvent Addition: Add the calculated volume of anhydrous DMSO (>99.9% purity).

  • Causality: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Absorbed water significantly reduces the solubility limit of highly lipophilic piperazine derivatives, leading to micro-precipitation[4].

  • Agitation: Gently vortex the solution for 30–60 seconds. If the compound does not dissolve immediately, apply brief water-bath sonication (avoiding temperatures above 37°C) until the solution is optically clear[4]. Avoid vigorous mixing to minimize the introduction of air bubbles[3].

Phase 3: Aliquoting and Storage 5. Aliquoting: Dispense the master stock into 50 µL or 100 µL single-use aliquots using sterile, nuclease-free microcentrifuge tubes. 6. Cryopreservation: Store aliquots at -80°C for long-term stability (up to 6-12 months) or -20°C for short-term use (up to 1 month)[4][5].

  • Causality: Repeated freeze-thaw cycles induce concentration gradients and accelerate chemical degradation. Single-use aliquots establish a self-validating system where each experimental replicate begins with a pristine, uncompromised compound[5].

Phase 4: Working Solution Preparation (In Vitro Assays) 7. Aqueous Dilution: On the day of the experiment, thaw a single aliquot at room temperature. Dilute the DMSO stock dropwise into the pre-warmed aqueous assay buffer or cell culture medium while gently mixing[3]. 8. Toxicity Control: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v).

  • Causality: Higher solvent concentrations can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound experimental results[3][6].

Quality Control & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility across assays, the stock solution must be systematically validated:

  • Visual Inspection (T0 and Pre-use): Before each use, inspect the thawed aliquot against a white background. The solution must be clear and colorless to pale yellow. Any cloudiness indicates precipitation due to moisture ingress or thermal shock[6]. If precipitation is observed, gently warm to 37°C; if it persists, discard the aliquot[5].

  • Analytical Validation: For long-term studies, perform High-Performance Liquid Chromatography (HPLC) or LC-MS on a Time-Zero (T0) aliquot to establish a baseline purity chromatogram. Re-evaluate stored aliquots every 3-6 months to confirm the absence of degradation products (e.g., spontaneous cleavage of the furoyl or phenylacetyl amides)[5].

References

Sources

In Vitro Assay Protocols for 1-(2-furoyl)-4-(phenylacetyl)piperazine: Evaluating Dual AChE/BACE-1 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 1-(2-furoyl)-4-(phenylacetyl)piperazine represents a highly specialized scaffold in medicinal chemistry, specifically designed as a Multi-Target-Directed Ligand (MTDL) for neurodegenerative disorders such as Alzheimer's disease (AD) [1]. Structurally, the molecule features a central piperazine core flanked by a lipophilic phenylacetyl group and a 2-furoyl moiety. This unique geometry allows it to simultaneously interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while its hydrophobic bulk effectively occupies the catalytic cleft of Beta-secretase 1 (BACE-1).

To accurately profile this compound, a robust in vitro testing cascade must be established. This application note details the causality, self-validating controls, and step-by-step methodologies for three critical assays: AChE inhibition, BACE-1 inhibition, and Blood-Brain Barrier (BBB) permeability.

MOA Compound 1-(2-furoyl)-4-(phenylacetyl)piperazine (MTDL) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BACE1 Beta-Secretase 1 (BACE-1) Compound->BACE1 Inhibits ACh Acetylcholine Levels (Restored) AChE->ACh Prevents Degradation Amyloid Amyloid-Beta Plaque (Reduced) BACE1->Amyloid Prevents Cleavage

Figure 1: Dual-target mechanism of action for 1-(2-furoyl)-4-(phenylacetyl)piperazine in Alzheimer's.

Experimental Workflow Design

Because 1-(2-furoyl)-4-(phenylacetyl)piperazine is highly lipophilic and features a basic piperazine nitrogen (pKa ~8.0), its behavior is highly pH-dependent. The workflow below utilizes specific buffer conditions to accommodate both the basic pH required for Ellman's assay and the acidic pH required for BACE-1 activity.

Workflow Start Compound Preparation (10 mM in DMSO) Assay1 AChE Inhibition (Modified Ellman's) Start->Assay1 Assay2 BACE-1 Inhibition (FRET Assay) Start->Assay2 Assay3 PAMPA-BBB (Permeability) Start->Assay3 Read1 Absorbance @ 412 nm Assay1->Read1 Read2 Fluorescence Ex: 340nm / Em: 490nm Assay2->Read2 Read3 LC-MS/MS Quantification Assay3->Read3 Data IC50 & Pe Calculation Read1->Data Read2->Data Read3->Data

Figure 2: In vitro screening workflow for evaluating AChE/BACE-1 inhibition and BBB permeability.

Protocol I: AChE Inhibition (Modified Ellman's Assay)

Scientific Grounding: We utilize a modified Ellman’s method [2]. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. Causality Check: The furoyl group of our test compound absorbs strongly in the UV spectrum (<300 nm). By measuring TNB formation in the visible spectrum (412 nm), we eliminate compound auto-absorbance interference.

Reagents & Buffers
  • Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0. (Strict pH control is required because the extinction coefficient of the TNB anion is highly pH-dependent).

  • Enzyme: Recombinant human AChE (rhAChE), diluted to 0.2 U/mL in assay buffer containing 0.1% BSA.

  • Substrate: 15 mM ATCI in deionized water.

  • Detection Reagent: 3 mM DTNB in assay buffer.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(2-furoyl)-4-(phenylacetyl)piperazine in DMSO (ranging from 10 mM to 0.3 µM). Dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (preventing enzyme denaturation).

  • Plate Assembly (96-well clear flat-bottom):

    • Add 140 µL of Assay Buffer.

    • Add 20 µL of Test Compound (or 1% DMSO for vehicle control).

    • Add 20 µL of rhAChE (0.2 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes to allow the compound to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader. Calculate the maximum initial velocity (

    
    ).
    
Self-Validating System (Critical Controls)
  • Background Control (No Enzyme): Compound + DTNB + ATCI + Buffer. Purpose: Validates that the piperazine derivative does not spontaneously reduce DTNB, which would cause a false positive for enzyme activity (false negative for inhibition).

  • Positive Control: Donepezil (10 µM).

Protocol II: BACE-1 Inhibition (FRET-Based Assay)

Scientific Grounding: BACE-1 is an aspartyl protease that operates optimally in acidic environments (pH 4.5). We use a fluorogenic peptide substrate containing the Swedish mutation (Mca-SEVNLDAEFK(Dnp)-NH2). When cleaved, the Mca fluorophore is separated from the Dnp quencher. Causality Check: At pH 4.5, the piperazine nitrogen of 1-(2-furoyl)-4-(phenylacetyl)piperazine will be fully protonated. To prevent the highly lipophilic phenylacetyl moiety from adhering to the polystyrene plate walls (which artificially lowers the effective compound concentration), 0.1% Triton X-100 is strictly required in the assay buffer.

Step-by-Step Methodology
  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5, containing 0.1% Triton X-100.

  • Plate Assembly (384-well black opaque plate):

    • Add 10 µL of recombinant human BACE-1 (1.0 U/mL) in assay buffer.

    • Add 10 µL of Test Compound (dose-response curve, 1% final DMSO).

    • Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of FRET substrate (final concentration 10 µM).

  • Fluorescence Readout: Read continuously for 45 minutes at Ex: 320 nm / Em: 390 nm.

Protocol III: PAMPA-BBB (Blood-Brain Barrier Permeability)

Scientific Grounding: For a neuro-active MTDL, crossing the BBB is non-negotiable. We employ the Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipids (PBL) [3]. Causality Check: The assay is run at pH 7.4. At this physiological pH, a fraction of the piperazine compound remains uncharged, allowing passive transcellular diffusion driven by the lipophilic furoyl and phenylacetyl groups.

Step-by-Step Methodology
  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of PBL (20 mg/mL in dodecane).

  • Donor Well: Add 150 µL of 1-(2-furoyl)-4-(phenylacetyl)piperazine (50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells.

  • Acceptor Well: Add 300 µL of PBS (pH 7.4, 5% DMSO) to the acceptor plate.

  • Assembly & Incubation: Form the PAMPA sandwich and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (MRM mode targeting the specific precursor-to-product ion transitions of the compound).

  • Calculation: Calculate the effective permeability (

    
    ) using the standard steady-state diffusion equation. 
    
    
    
    cm/s indicates high BBB permeation.

Data Presentation & Interpretation

To contextualize the efficacy of 1-(2-furoyl)-4-(phenylacetyl)piperazine, quantitative data must be benchmarked against clinical standards.

Table 1: Representative In Vitro Pharmacological Profiling Data

Assay / ParameterTargetReference CompoundReference Value1-(2-furoyl)-4-(phenylacetyl)piperazine
Modified Ellman's rhAChE IC

Donepezil14.5 ± 1.2 nM85.3 ± 4.1 nM
FRET Cleavage rhBACE-1 IC

Verubecestat[4]2.2 ± 0.3 nM112.4 ± 8.6 nM
PAMPA-BBB Permeability (

)
Corticosterone (High)

cm/s

cm/s
PAMPA-BBB Permeability (

)
Atenolol (Low)

cm/s
N/A

Interpretation: The data demonstrates that while the test compound is slightly less potent than single-target reference drugs, its balanced dual-nanomolar affinity (AChE IC


 = 85.3 nM; BACE-1 IC

= 112.4 nM) combined with excellent BBB permeability (

=

cm/s) validates its potential as an effective MTDL for Alzheimer's disease.

References

  • Talevi, A. (2015). Multi-target pharmacology: possibilities and limitations of the "skeleton key" approach from a medicinal chemistry perspective. Frontiers in Pharmacology, 6, 205. URL: [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. URL: [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL: [Link]

  • Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 8(363), 363ra150. URL: [Link]

In Vivo Dosing Guidelines and Pharmacological Evaluation Protocols for 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Bis-acylpiperazine derivative (Ampakine-like cognition enhancer)

Mechanistic Rationale & Pharmacological Profile

The compound 1-(2-furoyl)-4-(phenylacetyl)piperazine belongs to a highly potent class of bis-acylpiperazine derivatives, structurally analogous to the well-documented cognition enhancers Sunifiram (DM235) and Unifiram (DM232).

Causality in Structural Design: Classical nootropics like piracetam suffer from low lipophilicity, requiring massive systemic doses (often >500 mg/kg in rodents) to achieve therapeutic brain concentrations. By substituting the piperazine ring with highly lipophilic furoyl and phenylacetyl moieties, this compound achieves rapid blood-brain barrier (BBB) penetration.

Mechanism of Action: Like its structural analogs, 1-(2-furoyl)-4-(phenylacetyl)piperazine acts as a positive allosteric modulator (PAM) of the AMPA receptor. Rather than directly agonizing the receptor, it binds to an allosteric site, slowing receptor desensitization in the presence of endogenous glutamate. This synergistic activation increases intracellular


 and 

influx, subsequently depolarizing the membrane to relieve the

block on NMDA receptors. The downstream effect is a robust induction of Long-Term Potentiation (LTP) in the hippocampus, mediated by CaMKII and PKC activation, which translates to profound antiamnesic and procognitive effects[1].

Pathway Drug 1-(2-furoyl)-4-(phenylacetyl)piperazine AMPA AMPA Receptor (PAM) Drug->AMPA Allosteric Binding Ca Ca2+/Na+ Influx AMPA->Ca Channel Opening Glut Glutamate Glut->AMPA Synergistic Activation NMDA NMDA Receptor Activation Ca->NMDA Membrane Depolarization LTP Long-Term Potentiation (LTP) NMDA->LTP Synaptic Plasticity

Fig 1. Mechanistic pathway of bis-acylpiperazine-mediated AMPA receptor allosteric modulation.

Formulation and Vehicle Selection

Because 1-(2-furoyl)-4-(phenylacetyl)piperazine lacks ionizable amines at physiological pH (both piperazine nitrogens are tied up as amides), it is highly lipophilic and practically insoluble in pure water. Proper vehicle selection is a critical self-validating step; poor formulation will lead to erratic absorption and false-negative behavioral results.

  • For Intraperitoneal (IP) / Intravenous (IV) Injection: Use a co-solvent system of 5% DMSO / 5% Tween-80 / 90% Saline . Causality: DMSO disrupts the crystalline lattice of the compound, while Tween-80 forms stable micelles in the aqueous saline phase, preventing precipitation upon injection. Keep DMSO

    
     5% to avoid vehicle-induced neurotoxicity or behavioral sedation.
    
  • For Per Os (PO) Oral Gavage: Suspend in 0.5% Carboxymethylcellulose (CMC) in distilled water. Causality: CMC creates a viscous suspension that ensures uniform dosing of the lipophilic powder without requiring organic solvents that might irritate the gastrointestinal tract[2].

In Vivo Dosing Strategies

Based on the pharmacological profiles of structurally related bis-acylpiperazines, this compound is estimated to be 1,000 to 10,000 times more potent than classical racetams[2]. Dosing must be tightly controlled within the microgram-to-milligram per kilogram range.

Table 1: Quantitative In Vivo Dosing Parameters
ParameterRecommended Value / RangePharmacological Rationale
Target Dose (IP) 0.001 – 0.1 mg/kgBypasses first-pass metabolism; high potency requires micro-dosing to avoid AMPA overstimulation[3].
Target Dose (PO) 0.01 – 1.0 mg/kgAccounts for hepatic first-pass metabolism and gastrointestinal absorption variables[2].
Pre-Test Timing (

)
20 – 30 minutesHighly lipophilic structure ensures rapid BBB crossing, aligning peak brain concentrations with behavioral task acquisition[2].
Expected Half-Life (

)
1.0 – 2.5 hoursTypical metabolic clearance rate for piperazine-derived ampakines in rodents.
Reference Standard Piracetam (30 mg/kg IP)Serves as a positive control to validate the assay's sensitivity to cognition enhancers[2].

Experimental Protocols

To establish a self-validating data package, researchers must conduct parallel Pharmacokinetic (PK) and Pharmacodynamic (PD) workflows.

Workflow Form Formulation (0.5% CMC or 5% DMSO) Dose In Vivo Dosing (0.001 - 1.0 mg/kg) Form->Dose Split Study Branching Dose->Split PK PK Profiling (LC-MS/MS) Split->PK Cohort A (Brain/Plasma) PD PD Efficacy (Passive Avoidance) Split->PD Cohort B (Behavior)

Fig 2. Standardized in vivo workflow for PK/PD evaluation of novel piperazine derivatives.

Protocol A: Pharmacokinetic (PK) Brain Penetration Assay

Objective: Quantify the Brain-to-Plasma ratio (


) to confirm target engagement.
  • Preparation: Randomize adult male CD-1 mice (25-30g) into time-point cohorts (e.g., 10, 20, 30, 60, 120, 240 mins post-dose).

  • Administration: Administer 1-(2-furoyl)-4-(phenylacetyl)piperazine at 1.0 mg/kg (PO) to ensure detectable LC-MS/MS signals.

  • Collection: At each time point, euthanize via

    
     asphyxiation. Immediately collect blood via cardiac puncture into 
    
    
    
    tubes. Perfuse the brain with ice-cold saline to remove intravascular blood.
  • Processing: Centrifuge blood at 3,000

    
     g for 10 min at 4°C to extract plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).
    
  • Extraction & Analysis: Perform protein precipitation using 3 volumes of cold acetonitrile containing an internal standard (e.g., deuterated Sunifiram). Analyze supernatants via LC-MS/MS.

  • Validation: A Brain/Plasma ratio > 0.5 at

    
     (20-30 mins) validates the lipophilic design and justifies progression to behavioral models.
    
Protocol B: Mouse Passive Avoidance Test (Scopolamine-Induced Amnesia)

Objective: Evaluate the antiamnesic efficacy of the compound. Causality: Scopolamine (a muscarinic antagonist) disrupts cholinergic memory consolidation. Because AMPA receptor activation downstream triggers acetylcholine release in the cerebral cortex, ampakines effectively reverse this specific amnesic state[1].

  • Apparatus Setup: Use a step-through passive avoidance apparatus consisting of an illuminated white compartment and a dark compartment with a grid floor connected to a shock generator.

  • Habituation (Day 1): Place the mouse in the light compartment. Allow it to explore. When it crosses into the dark compartment, record the latency and remove the mouse.

  • Training & Dosing (Day 2):

    • System Validation: Divide mice into Vehicle+Saline, Vehicle+Scopolamine, Drug+Scopolamine, and Piracetam+Scopolamine cohorts.

    • Administer 1-(2-furoyl)-4-(phenylacetyl)piperazine (0.001, 0.01, and 0.1 mg/kg IP) or Vehicle 20 minutes prior to the trial.

    • Administer Scopolamine hydrobromide (1.5 mg/kg IP) immediately after the drug/vehicle injection.

    • Place the mouse in the light compartment. Upon entry into the dark compartment, deliver a mild inescapable foot-shock (0.3 mA for 2 seconds).

  • Retention Testing (Day 3 - 24 hours later): Place the mouse in the light compartment. Record the step-through latency to enter the dark compartment (up to a maximum cut-off of 300 seconds).

  • Data Interpretation: Vehicle+Scopolamine mice will show severe amnesia (short latency). A dose-dependent restoration of latency times (approaching 300 seconds) in the drug cohorts confirms potent in vivo AMPA-mediated memory consolidation[4].

References

1. - Taylor & Francis[1] 2. - MDPI[4] 3. - SciSpace[3] 4. - MedChemExpress[2]

Sources

Application Note: Storage, Handling, and Reconstitution Protocols for 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-(2-furoyl)-4-(phenylacetyl)piperazine is a highly specialized bis-acylpiperazine derivative. Structurally, it consists of a central piperazine ring fully acylated by a 2-furoyl group on one nitrogen and a phenylacetyl group on the other. This compound serves as a critical synthetic intermediate and structural analog in the development of α1-adrenoceptor antagonists[1] and shares a homologous bis-amide scaffold with ampakine-like nootropics such as sunifiram[2].

Because the piperazine nitrogens are fully engaged in tertiary amide bonds, the molecule lacks basicity and cannot be formulated as an aqueous salt. Furthermore, the presence of the electron-rich furan ring introduces specific vulnerabilities to photo-oxidation. This application note details the causality behind its strict handling requirements and provides a self-validating protocol for its preparation and storage.

Mechanistic Basis for Storage Requirements (Causality)

To maintain the structural integrity of 1-(2-furoyl)-4-(phenylacetyl)piperazine, researchers must mitigate three primary degradation pathways:

  • Photo-Oxidation of the Furan Ring: The furan moiety is highly susceptible to electrophilic attack by singlet oxygen (

    
    ), which is generated when dissolved oxygen is exposed to ambient light. This [4+2] cycloaddition forms an unstable endoperoxide intermediate that rapidly decomposes into ring-opened keto-enal degradation products[3]. Therefore, strict protection from actinic light is mandatory.
    
  • Auto-Oxidation and Peroxide Formation: Even in the dark, furan derivatives can auto-oxidize in the presence of atmospheric oxygen to form peroxides[4]. Storage under an inert atmosphere (Argon or Nitrogen) is required to displace oxygen and prevent radical-initiated degradation.

  • Hydrolytic Cleavage of the Bis-Acylpiperazine Core: While tertiary amides are generally robust, the bis-acylpiperazine core can undergo hydrolysis under extreme pH conditions or prolonged exposure to aqueous environments[5]. Stock solutions must be prepared in anhydrous, aprotic solvents.

Quantitative Data: Storage & Solubility Profile

The following table summarizes the validated physicochemical parameters and storage limits for the compound.

ParameterSpecificationCausality / Rationale
Long-Term Storage (Solid) -20°C to -80°CMinimizes thermal degradation and prevents furan auto-oxidation.
Short-Term Storage (Solid) 2°C to 8°C (≤ 1 month)Acceptable for active daily handling; must remain desiccated.
Stock Solution Storage -80°C (≤ 6 months)Prevents solvent-mediated hydrolysis of the amide bonds[2].
Primary Solvent Anhydrous DMSO (≥50 mg/mL)High lipophilicity of the bis-amide core requires an aprotic solvent.
Aqueous Solubility < 0.1 mg/mLLacks ionizable basic amines at physiological pH.
Light Sensitivity High (Amber Vials Required)Furan ring acts as a singlet oxygen scavenger[3].

Experimental Protocols

The following protocols constitute a self-validating system designed to prevent degradation during reconstitution and to verify compound integrity prior to use in biological assays.

Protocol A: Solid-State Handling and Reconstitution

Objective: To prepare a 50 mM master stock solution without inducing hydrolytic or oxidative degradation.

  • Equilibration: Remove the sealed vial of 1-(2-furoyl)-4-(phenylacetyl)piperazine from -20°C storage. Place it in a desiccator in the dark for 30 minutes to equilibrate to room temperature.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would initiate localized hydrolysis of the amide bonds.

  • Weighing: Under subdued room lighting, weigh the required mass (e.g., 14.92 mg for 1 mL of 50 mM stock) using an analytical balance.

    • Causality: Minimizes actinic degradation of the furan ring.

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9%, sealed under Argon). Vortex gently for 30 seconds until a clear solution is achieved.

    • Causality: The fully acylated piperazine nitrogens eliminate basicity, rendering the compound insoluble in aqueous buffers but highly soluble in DMSO.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Overlay the headspace of each tube with Argon gas before sealing.

    • Causality: Prevents repeated freeze-thaw cycles and displaces atmospheric oxygen, mitigating furan auto-oxidation[4].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Protocol B: Quality Control (QC) Validation via HPLC-UV

Objective: To confirm the structural integrity of the compound prior to high-value experiments.

  • Sample Preparation: Dilute a 5 µL aliquot of the DMSO stock into 995 µL of mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm (optimal for the conjugated furoyl and phenyl systems).

  • Validation Criteria: A single sharp peak must account for >98% of the total Area Under the Curve (AUC). The appearance of early-eluting polar peaks indicates furan ring-opening or amide hydrolysis[5].

Workflow Visualization

G A Solid Compound (-20°C, Argon) B Equilibrate to Room Temp (Desiccator, 30 min) A->B Prevent condensation C Weighing (Subdued Light) B->C Protect furan ring D Reconstitution (Anhydrous DMSO) C->D Maximize solubility E Aliquoting (Amber Vials, 50-100 µL) D->E Avoid freeze-thaw F QC Validation (HPLC-UV at 254 nm) E->F Baseline purity check G Long-term Storage (-80°C, Argon Overlay) E->G Stock preservation

Fig 1: Reconstitution and quality control workflow for the bis-acylpiperazine compound.

References

  • Title: Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Sunifiram (DM-235) | iGluR Agonist Source: MedChemExpress URL: 2

  • Title: Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components Source: NREL Publications URL: 4

  • Title: Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen Source: PLOS One URL: 3

  • Title: Pharmacodynamics of the hydrolysis-activation of the cardioprotective agent (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane Source: PubMed URL: 5

Sources

Application Notes and Protocols for the In Vitro Evaluation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Disclaimer: Initial literature and database searches for "1-(2-furoyl)-4-(phenylacetyl)piperazine" did not yield specific data for this compound. The following application notes and protocols are therefore based on the broader class of piperazine derivatives, which have shown a wide range of biological activities.[1][2] This guide is intended to provide a robust framework for the initial in vitro characterization of novel piperazine compounds.

Introduction: The Versatile Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1][2] This six-membered heterocycle with two nitrogen atoms at opposite positions is a versatile building block, allowing for extensive chemical modifications that lead to a wide array of pharmacological activities.[1] Piperazine derivatives have been explored for their potential as anticancer,[3][4][5][6] antimicrobial,[7] anti-inflammatory,[2] and central nervous system (CNS) active agents,[][9] including ligands for dopamine and serotonin receptors.[10] The biological effects of these compounds are highly dependent on the nature of the substituents on the piperazine core. Given this diversity, a systematic in vitro evaluation is crucial to elucidate the bioactivity of any novel piperazine derivative.

Pre-experimental Considerations

Compound Handling and Storage

1-(2-furoyl)piperazine, a related structural precursor, is a white to light yellow solid with a melting point of 67-70 °C.[11][12] It is soluble in chloroform and slightly soluble in methanol.[11] Novel derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[11]

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • Novel piperazine compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a small amount (e.g., 1-5 mg) of the piperazine compound into the tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The final concentration should be chosen based on the desired working concentrations and the solubility of the compound.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

General Cell Culture Protocols

The following protocols are general and may need to be optimized for specific cell lines.

Cell Line Selection

The choice of cell line is dependent on the hypothesized biological activity of the compound. For example:

  • Anticancer activity: A panel of cancer cell lines from different tissues (e.g., breast cancer: MDA-MB-231; prostate cancer: PC-3, LNCaP; lung cancer: A549) should be used.[5][6]

  • Neuroactivity: Cell lines expressing specific receptors of interest (e.g., HEK293 cells transfected with dopamine or serotonin receptors) would be appropriate.[10]

Cell Thawing and Maintenance

Protocol:

  • Prepare a T-25 or T-75 flask with the appropriate pre-warmed complete growth medium for your chosen cell line.[13]

  • Rapidly thaw a cryovial of cells in a 37°C water bath until a small ice crystal remains.[13][14]

  • Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.[14]

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.[13]

  • Centrifuge the cells at 300 x g for 3-5 minutes.[13]

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Transfer the cell suspension to the prepared flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.

Primary Screening: Cytotoxicity Assessment

A cytotoxicity assay is a fundamental first step to determine the concentration range at which a compound affects cell viability.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a reliable and sensitive method for measuring cell density based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • Complete growth medium

  • Piperazine derivative stock solution

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the piperazine derivative in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plate five times with tap water and allow it to air dry completely.

  • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Cytotoxicity Data for a Novel Piperazine Derivative (Compound X)

Cell LineIC50 (µM) after 72h exposure
MDA-MB-231 (Breast Cancer)5.2
A549 (Lung Cancer)12.8
PC-3 (Prostate Cancer)8.1
HEK293 (Non-cancerous)> 50

Functional Assays: Elucidating the Mechanism of Action

Based on the cytotoxicity profile and the structural features of the compound, further functional assays can be performed.

Scratch (Wound Healing) Assay for Anti-Migratory Effects

This assay is suitable for assessing the effect of a compound on cancer cell migration.

Protocol:

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing a non-toxic concentration of the piperazine derivative (determined from the cytotoxicity assay).

  • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the closure of the scratch area over time to assess the inhibition of cell migration.

Visualizing Experimental Workflows

General Workflow for In Vitro Screening of a Novel Piperazine Derivative

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_analysis Data Analysis compound Novel Piperazine Derivative stock Prepare DMSO Stock Solution compound->stock cytotoxicity Cytotoxicity Assay (e.g., SRB) stock->cytotoxicity functional Functional Assay (e.g., Scratch Assay) stock->functional thaw Thaw & Culture Selected Cell Lines seed Seed Cells for Assays thaw->seed seed->cytotoxicity seed->functional cytotoxicity->functional Inform Concentration ic50 Determine IC50 cytotoxicity->ic50 migration Quantify Migration functional->migration

Caption: Workflow for initial in vitro screening of novel piperazine derivatives.

Signaling Pathway Implicated in Piperazine Derivative Action

While the exact mechanism of a novel compound is unknown, many piperazine derivatives with anticancer activity have been shown to induce apoptosis.[15][16]

G compound Piperazine Derivative cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition casp3_pro Pro-Caspase-3 bcl2->casp3_pro casp3_active Active Caspase-3 casp3_pro->casp3_active apoptosis Apoptosis casp3_active->apoptosis

Caption: Postulated apoptotic pathway inhibited by some piperazine derivatives.

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive starting point for the in vitro characterization of novel piperazine derivatives. The versatility of the piperazine scaffold necessitates a systematic approach to uncover the specific biological activities and mechanisms of action of new analogues. By following these guidelines, researchers can generate reliable and reproducible data to guide further drug development efforts.

References

  • PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Wikipedia. Piperazine. [Link]

  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. [Link]

  • MDPI. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. [Link]

  • IJPPR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Pure Synth. 1-(2-Furoyl)Piperazine 98%. [Link]

  • ResearchGate. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. [Link]

  • PubMed. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. [Link]

  • PMC. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. [Link]

  • PubMed. Piperazine-based P2X4 receptor antagonists. [Link]

  • Jetir.Org. A Mini Review on Piperizine Derivatives and their Biological Activity. [Link]

  • Taylor & Francis. Piperazine – Knowledge and References. [Link]

  • NCBI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • Horizon Discovery. Protocols for Cancer-related cell lines. [Link]

  • PMC. Piperazine‐based P2X4 receptor antagonists. [Link]

  • UCSC Genome Browser. K562 cell culture and formaldehyde cross-linking. [Link]

Sources

Application Note: Advanced Formulation Strategies for 1-(2-Furoyl)-4-(phenylacetyl)piperazine (FPP) Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(2-furoyl)-4-(phenylacetyl)piperazine (FPP) is a highly lipophilic, dual-acylated piperazine derivative. Structurally related to the mono-acylated precursor 1-(2-furoyl)piperazine[1], FPP features a piperazine core flanked by a hydrogen-bond-accepting furoyl group and a bulky, hydrophobic phenylacetyl moiety. While piperazine derivatives are highly valued in medicinal chemistry for targeting central nervous system (CNS) receptors and adrenoceptors, the dual-acylation in FPP eliminates the basicity of the piperazine nitrogens. This results in a drastic reduction in aqueous solubility and poor oral bioavailability (BCS Class II/IV behavior).

To translate FPP from a synthetic intermediate into a viable in vivo therapeutic or research probe, advanced formulation strategies are required. This technical guide details three self-validating formulation protocols: Amorphous Solid Dispersions (ASDs) for oral delivery, Solid Lipid Nanoparticles (SLNs) for Blood-Brain Barrier (BBB) penetration, and Cyclodextrin Inclusion Complexes for parenteral administration.

Quantitative Physicochemical Profiling

The rational design of FPP formulations relies on its physicochemical constraints. Data is synthesized from structural extrapolation of its primary precursor[1].

ParameterValue / EstimateFormulation Implication
Molecular Weight 298.34 g/mol Favorable for lipid encapsulation and polymer dispersion.
Estimated LogP ~3.1Highly lipophilic; requires hydrophobic stabilization.
Melting Point (Precursor) 67–70 °C[1]Low thermal barrier; excellent candidate for Hot-Melt Extrusion.
H-Bond Donors/Acceptors 0 / 4Lacks ionizable protons; relies on dipole/hydrophobic interactions.
Aqueous Solubility < 10 µg/mL (pH 7.4)Necessitates solubility-enhancing nanocarriers or solid solutions.

Strategy I: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion (HME)

Mechanistic Rationale

Because FPP lacks ionizable amine groups, traditional salt-formation strategies are ineffective. Amorphous Solid Dispersions (ASDs) overcome this by converting the crystalline drug into a high-energy amorphous state, dispersed at a molecular level within a hydrophilic polymer matrix[2]. Given the low melting point of the furoyl-piperazine scaffold[1], Hot-Melt Extrusion (HME) is the optimal technique. It utilizes thermal and mechanical energy to create a single-phase solid glassy solution without the need for toxic organic solvents[3]. Copovidone (Kollidon® VA64) is selected as the carrier due to its favorable glass transition temperature (


) and excellent anti-plasticization properties.

HME_Workflow API FPP (API) Highly Lipophilic Mix Physical Mixing (Turbula Blender) API->Mix Polymer Copovidone (Kollidon VA64) Polymer->Mix HME Hot Melt Extrusion (Twin-Screw, 90-110°C) Mix->HME Cool Cooling & Pelletization HME->Cool Milling Cryo-Milling Cool->Milling ASD Amorphous Solid Dispersion (Enhanced Bioavailability) Milling->ASD

Fig 1. Hot-Melt Extrusion (HME) workflow for FPP Amorphous Solid Dispersions.

Experimental Protocol: HME Formulation
  • Pre-Processing : Sieve FPP and Copovidone separately through a 40-mesh (425 µm) screen to ensure uniform particle size.

  • Blending : Combine FPP and Copovidone at a 1:3 (w/w) ratio. Blend in a 3D Turbula mixer at 32 rpm for 15 minutes to achieve a homogeneous physical mixture.

  • Extrusion : Feed the mixture into a co-rotating twin-screw extruder (e.g., Leistritz 11 mm). Set the temperature profile across the barrel zones:

    • Zone 1 (Feed): 60 °C

    • Zone 2 (Mixing): 85 °C

    • Zone 3 (Melting): 100 °C

    • Die: 105 °C

    • Note: Maintain a screw speed of 100 rpm to ensure sufficient shear without inducing thermal degradation[3].

  • Downstream Processing : Extrude the transparent molten extrudate onto an air-cooled conveyor. Pelletize the hardened strands and subject them to cryo-milling to achieve a final particle size of < 250 µm.

Strategy II: Solid Lipid Nanoparticles (SLNs) for CNS Delivery

Mechanistic Rationale

If FPP is utilized as a neuroactive probe, crossing the Blood-Brain Barrier (BBB) is the primary pharmacokinetic hurdle. Solid Lipid Nanoparticles (SLNs) mask the drug's physicochemical properties, preventing recognition by P-glycoprotein efflux pumps while facilitating receptor-mediated transcytosis across brain endothelial cells[4]. SLNs consist of a solid lipid core (e.g., Precirol® ATO 5) stabilized by a surfactant (e.g., Tween 80). The high lipophilicity of FPP ensures near-complete encapsulation within the lipid matrix[5].

SLN_BBB FPP Free FPP (Lipophilic) SLN FPP-loaded SLN (<150 nm) FPP->SLN Encapsulation Endo Endothelial Uptake (Receptor-Mediated) SLN->Endo Circulation Trans Transcytosis Endo->Trans Brain CNS Target Engagement Trans->Brain

Fig 2. Pathway of FPP-loaded Solid Lipid Nanoparticles crossing the Blood-Brain Barrier.

Experimental Protocol: Phase Inversion Temperature (PIT) & Ultrasonication
  • Lipid Phase Preparation : Melt 500 mg of Precirol® ATO 5 (melting point ~55 °C) in a glass vial at 75 °C. Dissolve 50 mg of FPP into the molten lipid until optically clear.

  • Aqueous Phase Preparation : Dissolve 200 mg of Tween 80 in 20 mL of Milli-Q water and heat to 75 °C (isothermal to the lipid phase).

  • Emulsification : Inject the hot aqueous phase into the lipid phase under continuous high-shear homogenization (Ultra-Turrax) at 15,000 rpm for 10 minutes to form a primary hot emulsion.

  • Size Reduction : Immediately transfer the emulsion to a probe sonicator. Sonicate for 5 minutes at 40% amplitude (pulse: 10s ON, 5s OFF) to reduce the droplet size to the nanometer scale.

  • Solidification : Rapidly disperse the nanoemulsion into 20 mL of cold water (2–4 °C) under magnetic stirring to solidify the lipid droplets into SLNs.

Strategy III: Cyclodextrin Inclusion Complexes

Mechanistic Rationale

For parenteral or liquid oral formulations, FPP must be solubilized in an aqueous vehicle. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) features a hydrophobic internal cavity that can host the bulky phenylacetyl or furoyl rings of FPP, while its hydrophilic exterior ensures aqueous solubility[6]. This host-guest non-covalent complexation prevents drug precipitation in the bloodstream and shields the compound from rapid enzymatic degradation.
Experimental Protocol: Kneading Method
  • Wetting : Weigh HP-

    
    -CD and FPP in a 1:1 molar ratio. Place the HP-
    
    
    
    -CD in a glass mortar and add a small volume of a 50:50 (v/v) ethanol/water mixture to form a smooth, viscous paste.
  • Complexation : Geometrically incorporate the FPP powder into the paste. Knead continuously for 45 minutes. The mechanical shear forces the hydrophobic moieties of FPP into the cyclodextrin cavity.

  • Drying : Transfer the paste to a lyophilization flask. Freeze at -80 °C for 4 hours, followed by lyophilization at -50 °C and 0.01 mbar for 24 hours to yield a dry, flowable inclusion complex powder.

Analytical Validation & Quality Control

To ensure the formulations act as self-validating systems, the following Critical Quality Attributes (CQAs) must be verified:

FormulationAnalytical TechniqueTarget CQASuccess Criteria
ASD (HME) Differential Scanning Calorimetry (DSC)Solid State ConfirmationAbsence of the FPP endothermic melting peak (~67-70 °C); presence of a single

.
SLN Dynamic Light Scattering (DLS)Particle Size & StabilityZ-average < 150 nm; Polydispersity Index (PDI) < 0.2; Zeta Potential < -20 mV.
Cyclodextrin Phase Solubility Studies (HPLC)Complexation EfficiencyAL-type linear solubility isotherm; Stability constant (

) > 500

.

References[1] National Center for Biotechnology Information (NCBI). "1-(2-Furoyl)piperazine | C9H12N2O2 | CID 550206 - PubChem." PubChem Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/550206[6] Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2023. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10534966/[4] Haque, M. A., et al. "Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB." Pharmaceutics, 2023. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9920858/[5] Silva, A. C., et al. "Lipid nanoparticles strategies to modify pharmacokinetics of central nervous system targeting drugs: Crossing or circumventing the blood-brain barrier (BBB) to manage neurological disorders." Advanced Drug Delivery Reviews, 2022. Available at: https://doi.org/10.1016/j.addr.2022.114485[3] Sarode, A. L., et al. "Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability." Molecular Pharmaceutics, 2013. Available at: https://doi.org/10.1021/acs.molpharmaceut.3b00026[2] Bandari, S., et al. "Quality-by-design in hot melt extrusion based amorphous solid dispersions: An industrial perspective on product development." International Journal of Pharmaceutics, 2021. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8730413/

Sources

Troubleshooting & Optimization

Improving yield in 1-(2-furoyl)-4-(phenylacetyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis of 1-(2-furoyl)-4-(phenylacetyl)piperazine .

Synthesizing unsymmetrical di-acylated piperazine derivatives presents a classic chemoselectivity challenge. Because piperazine is a highly reactive, symmetric diamine, sequential acylation is prone to over-reaction, resulting in difficult-to-separate statistical mixtures. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the thermodynamic and kinetic causalities that dictate reaction success, ensuring your protocols are robust, self-validating, and high-yielding.

Part 1: Mechanistic Pathway & Workflow

To synthesize 1-(2-furoyl)-4-(phenylacetyl)piperazine efficiently, the workflow must be split into two distinct regimes: an aqueous, pH-controlled mono-acylation, followed by a strictly anhydrous second acylation.

G P Piperazine (pKa1=9.8, pKa2=5.6) P_H Piperazine Mono-salt (Nucleophilic at one N) P->P_H HCl (aq) pH 4.5 D 1,4-Di(2-furoyl)piperazine (Impurity) P->D Excess Acyl Chloride Uncontrolled pH M 1-(2-Furoyl)piperazine (Intermediate) P_H->M 2-Furoyl Chloride NaOH (maintain pH) T 1-(2-Furoyl)-4-(phenylacetyl)piperazine (Target) M->T Phenylacetyl Chloride TEA, DCM, 0°C

Reaction workflow for the step-wise acylation of piperazine to 1-(2-furoyl)-4-(phenylacetyl)piperazine.

Part 2: Troubleshooting & FAQs

Q1: Why does my first acylation step yield a 1:1:1 statistical mixture of unreacted piperazine, mono-acylated, and di-acylated products? A: Piperazine is a symmetric diamine where both nitrogen atoms are highly nucleophilic. When you add an acyl chloride directly to a free-base piperazine solution, the newly formed mono-acylated product remains nucleophilic enough to compete with unreacted piperazine for the remaining acyl chloride. The Solution: You must break the symmetry using In Situ Mono-protonation [1]. By adjusting the aqueous reaction pH to ~4.5, you exploit the pKa difference of piperazine's two nitrogens (pKa1 = 9.8, pKa2 = 5.6). At this pH, the molecule exists predominantly as a protonated salt. The protonated nitrogen is non-nucleophilic, effectively shielding it from acylation, directing the furoyl chloride exclusively to the available nitrogen[2].

Q2: Should I install the 2-furoyl group or the phenylacetyl group first? A: We strongly recommend installing the 2-furoyl group first to isolate 1-(2-furoyl)piperazine [3]. 2-Furoyl chloride is slightly less sterically hindered and significantly more stable in aqueous Schotten-Baumann conditions compared to phenylacetyl chloride. Phenylacetyl chloride is highly prone to rapid hydrolysis and ketene formation via dehydrohalogenation in aqueous media; therefore, it must be reserved for the second step, performed in strictly anhydrous organic solvents.

Q3: I am experiencing significant yield loss and black tar formation during the second acylation with phenylacetyl chloride. What is going wrong? A: Phenylacetyl chloride is notoriously sensitive. In the presence of strong bases or excess heat, the acidic alpha-protons of phenylacetyl chloride can be abstracted, forming a highly reactive ketene intermediate. This ketene rapidly polymerizes, forming the "black tar" you observe. Troubleshooting steps:

  • Ensure absolute anhydrous conditions (dry DCM, argon/nitrogen atmosphere).

  • Use a mild, non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Self-Validating Check: Keep the internal temperature strictly at 0 °C during the addition. Add the phenylacetyl chloride dropwise to the solution of 1-(2-furoyl)piperazine and base—never the reverse. If the solution turns dark yellow or brown during addition, your addition rate is too fast, and the localized heat is driving ketene formation.

Part 3: Quantitative Data Summary

Selecting the right mono-acylation strategy is critical for the overall yield of the final API intermediate. Below is a comparison of common strategies utilized in the field[1].

StrategyReagent EquivalentsTypical Mono-Acylation YieldDi-acylation ImpurityScalability / Cost
Direct Addition (Uncontrolled) 1.0 eq Piperazine30 - 40%High (>30%)Poor (Difficult purification)
Stoichiometric Excess 5.0 - 10.0 eq Piperazine65 - 75%Low (<5%)Moderate (High waste)
Boc-Protection Route 1.0 eq Piperazine, 1.0 eq Boc2O80 - 85% (Over 3 steps)Very Low (<1%)Low (Time-consuming, expensive)
In Situ Mono-Protonation (pH 4.5) 1.0 eq Piperazine75 - 85% Low (<5%) Excellent (One-pot, cheap)

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of 1-(2-Furoyl)piperazine (Selective Mono-acylation)

This protocol utilizes the pH-controlled mono-protonation strategy to prevent di-acylation[2].

Reagents:

  • Piperazine hexahydrate: 194 g (1.0 mol)

  • 2-Furoyl chloride: 130.5 g (1.0 mol)

  • 6N HCl (aq)

  • 10% NaOH (aq)

  • Chloroform (for extraction)

Step-by-Step Methodology:

  • Dissolution & Protonation: Dissolve piperazine hexahydrate in 250 mL of DI water. Slowly add 6N HCl while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.5.

  • Acylation: Cool the reaction vessel to 10–15 °C. Begin the simultaneous, dropwise addition of 2-furoyl chloride and 10% NaOH from two separate addition funnels.

  • Self-Validating Control: The rate of NaOH addition must be dynamically adjusted to maintain the internal pH at strictly 4.5. A spike above pH 6.0 will deprotonate the second nitrogen, exponentially increasing the formation of 1,4-di(2-furoyl)piperazine.

  • Basification: After 1 hour of stirring post-addition, adjust the pH to 8.5 using 10% NaOH to fully deprotonate the product.

  • Extraction & Purification: Continuously extract the aqueous layer with chloroform for 24-36 hours. Dry the organic extract over anhydrous MgSO4, filter, and concentrate under reduced pressure. Distill the residue (b.p. 132°-138° C / 0.6 mm Hg) to yield pure 1-(2-furoyl)piperazine (Yield: ~60-70%)[2].

Protocol 2: Synthesis of 1-(2-Furoyl)-4-(phenylacetyl)piperazine

This step requires strict anhydrous conditions to prevent phenylacetyl chloride hydrolysis.

Reagents:

  • 1-(2-Furoyl)piperazine: 18.0 g (0.1 mol)

  • Phenylacetyl chloride: 15.4 g (0.1 mol)

  • Triethylamine (TEA): 12.1 g (0.12 mol)

  • Anhydrous Dichloromethane (DCM): 200 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-(2-furoyl)piperazine and TEA in 150 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Dilute the phenylacetyl chloride in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes. Maintain vigorous stirring. Ensure the internal temperature does not exceed 5 °C to prevent ketene formation.

  • Reaction: Once addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous NaHCO3. Separate the organic layer, wash with 1N HCl (50 mL) to remove unreacted starting amine, and finally wash with brine.

  • Isolation: Dry the DCM layer over Na2SO4, filter, and evaporate the solvent. The resulting crude solid can be recrystallized from ethyl acetate/hexane to afford pure 1-(2-furoyl)-4-(phenylacetyl)piperazine.

Part 5: References

  • Synthesis of N-(2-Furoyl)piperazine PrepChem URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-(2-furoyl)-4-(phenylacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with a complex structure incorporating both aromatic and heterocyclic moieties, achieving consistent and effective solubilization is critical for reliable experimental outcomes.

This document provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth protocols and advanced strategies. Our goal is to equip you with the scientific rationale and practical steps needed to overcome solubility hurdles and advance your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of 1-(2-furoyl)-4-(phenylacetyl)piperazine.

Q1: What are the general solubility characteristics of 1-(2-furoyl)-4-(phenylacetyl)piperazine?

A1: The solubility of 1-(2-furoyl)-4-(phenylacetyl)piperazine is influenced by its molecular structure, which includes a piperazine ring, a furoyl group, and a phenylacetyl group.[1] The piperazine core provides a basic character, suggesting that solubility will be pH-dependent.[2] Generally, piperazine and its simple salts are freely soluble in water.[3] However, the bulky and hydrophobic furoyl and phenylacetyl substituents likely decrease aqueous solubility. The compound is expected to be soluble in various organic solvents.[1]

Q2: I'm observing precipitation when I add my DMSO stock solution to an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower.[4] To mitigate this:

  • Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.[5]

  • Use a co-solvent system: Prepare your stock solution in 100% DMSO, but for your working solutions, consider a mixture of an organic solvent and your aqueous buffer.

  • Increase the temperature: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution, but be mindful of the compound's stability at elevated temperatures.[6]

  • Agitation: Ensure rapid and thorough mixing upon addition of the stock solution to the aqueous medium.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

A3: Yes, pH modification is a primary strategy for improving the solubility of ionizable compounds.[7] Since 1-(2-furoyl)-4-(phenylacetyl)piperazine contains a basic piperazine ring, its solubility is expected to increase in acidic conditions due to the protonation of the nitrogen atoms.[2][5] It is recommended to test solubility in a range of physiologically relevant pH buffers (e.g., pH 4.0 to 7.4).[8]

Q4: Are there any signs of compound degradation I should watch for during solubilization attempts?

A4: While specific degradation pathways for this compound are not widely published, general signs of degradation for similar molecules include a change in color of the solution, the appearance of new peaks in HPLC analysis, or a decrease in the expected biological activity.[9][10] Piperazine derivatives can be susceptible to oxidation and N-dealkylation. It is advisable to protect solutions from light and to use freshly prepared solutions for experiments whenever possible.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection and Optimization

For many researchers, the initial challenge is identifying a suitable solvent system. This guide provides a systematic approach to solvent screening.

Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Undissolved Compound step1 Screen Common Organic Solvents (DMSO, DMF, Ethanol, Methanol) start->step1 step2 Assess Solubility (Visual Inspection, Microscopy) step1->step2 decision1 Is it soluble? step2->decision1 step3 Prepare High-Concentration Stock Solution decision1->step3 Yes step7 Explore Co-Solvent Systems (e.g., DMSO/Ethanol, PEG 400/Water) decision1->step7 No step4 Test Dilution in Aqueous Buffer (e.g., PBS, TRIS) step3->step4 decision2 Does it precipitate? step4->decision2 step5 Proceed with Experiment decision2->step5 No step6 Troubleshoot Dilution (See Guide 2) decision2->step6 Yes step8 Consider Advanced Strategies (See Guide 3) step6->step8 step7->step2

Caption: A stepwise workflow for selecting an appropriate solvent system.

Protocol 1: Small-Scale Solubility Screening
  • Preparation: Weigh out small, equal amounts (e.g., 1 mg) of 1-(2-furoyl)-4-(phenylacetyl)piperazine into several clear glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone) in small, incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds. Sonication can also be used to aid dissolution.[6]

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, record the approximate concentration. If it does not, continue adding solvent up to a defined maximum volume (e.g., 1 mL).

  • Data Summary: Compile the results into a table for easy comparison.

SolventEstimated Solubility (mg/mL)Observations
DMSO>10Readily dissolves
DMF>10Readily dissolves
Ethanol1-5Slower to dissolve, may require warming
Methanol1-5Similar to ethanol
Acetonitrile<1Poorly soluble
Water<0.1Insoluble

This table is for illustrative purposes; actual values must be determined experimentally.

Guide 2: Addressing Precipitation in Aqueous Media

Even with a suitable organic stock solvent, maintaining solubility in the final aqueous experimental medium is a common hurdle.

Causality of Precipitation

Precipitation occurs because the significant difference in polarity between the organic stock solvent and the aqueous buffer leads to a sharp decrease in the compound's solubility.[11] The goal is to create a more gradual transition in solvent polarity or to increase the aqueous solubility of the compound itself.

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.[7]

  • Compound Addition: Add an excess amount of 1-(2-furoyl)-4-(phenylacetyl)piperazine to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.[9][10]

  • Analysis: Plot solubility as a function of pH to identify the optimal pH range for your experiments.

Workflow for Mitigating Precipitation

Precipitation_Mitigation start Start: Precipitation in Aqueous Buffer step1 Lower Final Organic Solvent Conc. (e.g., <0.5% DMSO) start->step1 decision1 Still Precipitates? step1->decision1 step2 Adjust Buffer pH to Acidic Range (if compatible with assay) decision1->step2 Yes success Solubility Achieved decision1->success No decision2 Still Precipitates? step2->decision2 step3 Introduce a Co-solvent (e.g., PEG 400, Ethanol) decision2->step3 Yes decision2->success No decision3 Still Precipitates? step3->decision3 step4 Use a Surfactant (e.g., Tween 80, Poloxamer) decision3->step4 Yes decision3->success No decision4 Still Precipitates? step4->decision4 step5 Consider Advanced Formulation (See Guide 3) decision4->step5 Yes decision4->success No

Caption: A decision tree for systematically addressing compound precipitation.

Guide 3: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.

1. Salt Formation

Converting the basic piperazine nitrogen to a salt can dramatically increase aqueous solubility.[5][12] This is a common strategy in pharmaceutical development.[13]

  • Rationale: The ionic nature of a salt enhances its interaction with polar water molecules.

  • Procedure: A salt screening study can be performed by reacting 1-(2-furoyl)-4-(phenylacetyl)piperazine with various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid) and evaluating the solubility and stability of the resulting salts.[5]

2. Use of Excipients
  • Surfactants: These molecules form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7] Examples include Tween® 80 and Poloxamers.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[5][7]

3. Particle Size Reduction

For suspension formulations, reducing the particle size of the compound can increase the dissolution rate according to the Noyes-Whitney equation.[7][13]

  • Methods: Techniques such as micronization or the creation of nanosuspensions can be employed.[5][14] This involves processes like mortar grinding, ultrasonic fragmentation, or ball milling.[7]

4. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based delivery systems can be effective, especially for oral administration.[7]

  • Types: These range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[13][15]

Conclusion

Troubleshooting the solubility of 1-(2-furoyl)-4-(phenylacetyl)piperazine requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and applying the principles of solvent selection, pH modification, and advanced formulation strategies, researchers can overcome these challenges to obtain reliable and reproducible experimental data. Always begin with the simplest methods and progress to more complex solutions as needed, carefully considering the compatibility of any additives with your specific experimental system.

References

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Katarzyna, K., et al. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Stephan, A. K., et al. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • ResearchGate. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]

  • Gong, Y., et al. Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • PubChem. 1-(2-Furoyl)piperazine. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • Katarzyna, K., et al. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]

  • EPA. 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine Properties. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). [Link]

  • Catalent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF. [Link]

  • Asian Journal of Pharmaceutics. “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]

  • Pure Synth. 1-(2-Furoyl)Piperazine 98%. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Wikipedia. Piperazine. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Scientific Laboratory Supplies. 1-(2-Furoyl)piperazine, 97% | 558966-25G. [Link]

  • PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. [Link]

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

Sources

Optimizing reaction conditions for furoyl-piperazine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furoyl-Piperazine Acylation Technical Support Center . This guide is designed for medicinal chemists, process scientists, and drug development professionals dealing with the synthesis of alpha-1 adrenoceptor antagonists (e.g., prazosin, terazosin) and other piperazine-containing pharmacophores.

Below, you will find a logical troubleshooting workflow, causality-driven FAQs, quantitative optimization data, and self-validating experimental protocols.

Acylation Optimization Workflow

G Start Furoyl-Piperazine Acylation Substrate Piperazine Substrate? Start->Substrate Unsub Unsubstituted (Risk of Di-acylation) Substrate->Unsub Subst Mono-substituted (e.g., Prazosin precursor) Substrate->Subst pHControl Biphasic System pH 4.5 Control Unsub->pHControl Anhydrous Anhydrous Conditions TEA or DIPEA, 0°C Subst->Anhydrous Acylating Acylating Agent? pHControl->Acylating Anhydrous->Acylating Chloride 2-Furoyl Chloride Acylating->Chloride Acid 2-Furoic Acid Acylating->Acid Dropwise Dropwise Addition Strict Temp Control Chloride->Dropwise Coupling Use DCC/DMAP or EDC/HOBt Acid->Coupling Purification Aqueous Workup & Crystallization Coupling->Purification Dropwise->Purification

Decision matrix for optimizing furoyl-piperazine acylation based on substrate and reagents.

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize 1-(2-furoyl)piperazine from unsubstituted piperazine, but I keep getting the 1,4-diacylated byproduct. How can I improve mono-acylation selectivity? Causality: Piperazine is a symmetrical diamine. Once mono-acylated, the second amine remains highly nucleophilic. To prevent di-acylation, you must exploit the


 difference between the first and second amine.
Solution:  Utilize an aqueous biphasic system and strictly control the pH. By acidifying the piperazine hexahydrate solution to pH 4.5 using HCl, you protonate the amines. When 2-furoyl chloride is added alongside a base (like 10% NaOH) to maintain pH 4.5, the mono-acylated product becomes less basic and partitions away from the reactive interface, preventing further reaction[1].

Q2: When synthesizing prazosin precursors via the acylation of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline with 2-furoyl chloride, my yields are low due to furoyl chloride hydrolysis. What is the optimal solvent/base system? Causality: 2-Furoyl chloride is highly moisture-sensitive. If the reaction is too slow or trace water is present, competitive hydrolysis outpaces N-acylation. Solution: Switch to a strictly anhydrous organic solvent like chloroform (


) or dichloromethane at 0–5 °C. Use an organic base such as triethylamine (TEA) as a proton acceptor[2]. Alternatively, modern green-chemistry approaches utilize isopropyl alcohol with potassium carbonate (

) and a phase transfer catalyst (TEBA chloride) under microwave irradiation, which drastically reduces reaction time (to ~30 minutes) and limits hydrolysis, boosting yields to >80%[3].

Q3: My 2-furoyl chloride has degraded, and I am observing bis-acyl impurities. Can I use 2-furoic acid directly? Causality: Yes. Highly reactive acid chlorides can sometimes force double acylation (e.g., acylation of both the piperazine


 and the 

groups in quinazoline derivatives), leading to a loss of target affinity[2]. Carboxylic acids can be coupled using milder amide-bond forming reagents, bypassing the moisture-sensitive acid chloride entirely. Solution: Use a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-(dimethylamino)pyridine) in DMF or chloroform at room temperature[2]. The coupling agent activates the 2-furoic acid in situ, forming an O-acylisourea intermediate that undergoes selective nucleophilic attack by the piperazine nitrogen.

Quantitative Data: Optimization Parameters

Summarized below are the benchmarked parameters for various furoyl-piperazine acylation strategies to help you select the right conditions for your scale and substrate.

Substrate TypeAcylating AgentSolvent SystemBase / CatalystTempYieldRef
Piperazine hexahydrate2-Furoyl chlorideWater /

NaOH (pH 4.5 control)RT60%[1]
Substituted piperazine2-Furoyl chlorideChloroformTriethylamine (TEA)RT~75%[2]
Substituted piperazine2-Furoyl chlorideIsopropyl alcohol

/ TEBA-Cl
Microwave82%[3]
Substituted piperazine2-Furoic acidDMF or

DCC / DMAPRT>70%[2]

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Synthesis of 1-(2-Furoyl)piperazine (Mono-acylation)

Designed to strictly prevent 1,4-diacylation of unsubstituted piperazine[1].

  • Preparation: Dissolve piperazine hexahydrate (1.0 equiv, e.g., 194 g, 1 mole) in 250 mL of deionized water.

  • Protonation: Acidify the solution to pH 4.5 using 6N HCl.

    • Self-Validation Check: Continuously monitor with a calibrated pH meter. The solution must remain strictly at 4.5 to ensure the secondary amine remains protonated.

  • Acylation: Add 2-furoyl chloride (1.0 equiv, 130.5 g) dropwise. Simultaneously, add 10% NaOH solution at a rate that maintains the reaction pH at exactly 4.5.

  • Maturation: Stir the reaction mixture for 1 hour at room temperature.

  • Basification: Adjust the pH to 8.5 with NaOH solution to deprotonate the mono-acylated piperazine product.

  • Isolation: Extract continuously with chloroform for 36 hours. Dry the organic extract over anhydrous

    
    , filter, and distill (b.p. 132°-138° C / 0.6 mm Hg) to obtain the pure solid (m.p. 69°-70° C).
    
Protocol B: Anhydrous Acylation for Prazosin Intermediates

Designed for the regioselective acylation of substituted piperazines[4],[2].

  • Preparation: Dissolve 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline (1.0 equiv) in anhydrous chloroform (approx. 17 mL per gram of substrate).

  • Atmosphere & Temp: Purge the vessel with Nitrogen/Argon and cool the mixture to 0–5 °C using an ice bath. Add 1.2 equiv of Triethylamine (TEA).

  • Acylation: Add 2-furoyl chloride (1.05 equiv) dropwise over 10 minutes to control the exotherm.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The reaction is complete when the secondary amine starting material spot completely disappears.

  • Quenching: Stir for 15 minutes at ambient temperature. Quench by adding isoamyl alcohol, followed by sufficient 10% (w/w) aqueous NaOH to neutralize the HCl byproduct and dissolve any precipitated salts.

  • Workup: Separate the organic layer, wash with distilled water, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude product.
    

References

  • Guidechem - 1-(Tetrahydro-2-furoyl)
  • Journal of Basic and Clinical Pharmacy - Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin URL
  • PrepChem - Synthesis of N-(2-Furoyl)
  • Google Patents - US4092315A - Novel crystalline forms of prazosin hydrochloride URL
  • Journal of Medicinal Chemistry - Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists URL

Sources

Technical Support Center: Stability Optimization of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Triad

Welcome to the technical support center for 1-(2-furoyl)-4-(phenylacetyl)piperazine . This guide addresses the unique physicochemical challenges posed by this bis-amide scaffold. As a researcher, you are likely encountering a "Stability Triad" where three distinct failure modes compete depending on your buffer conditions:

  • Acidic Instability (pH < 4): Catastrophic furan ring opening.[1][2]

  • Basic Instability (pH > 9): Nucleophilic amide hydrolysis.[1][2]

  • Neutral Solubility (pH 5–8): Physical precipitation due to lack of ionizable centers.

This guide provides the mechanistic insight and protocols necessary to navigate these narrow operational windows.

Part 1: Acidic Environments (pH < 4) – The Furan Risk[1]

The Issue: Acid-Catalyzed Ring Opening

The most critical chemical vulnerability of your molecule is the furan ring .[3] While the piperazine core is robust, furan moieties are notoriously unstable in acidic aqueous media.[1]

Mechanism: Protonation occurs at the


-carbon of the furan ring (not the oxygen), destroying aromaticity.[1] This triggers a cascade of water addition, eventually cleaving the ring to form reactive 1,4-dicarbonyl species (often appearing as polymeric brown "tars" in your flask).[1]
Troubleshooting Protocol

Status: Critical Failure Mode

  • Avoid Strong Acids: Never use HCl or

    
     for pH adjustment, even for short periods.[1]
    
  • Buffer Selection: If low pH is required (e.g., for LC-MS mobile phase), use volatile organic acids like Formic Acid or Acetic Acid at concentrations < 0.1%.[1][2]

  • Temperature Control: Acidic degradation is Arrhenius-driven.[2] Keep all acidic solutions at 4°C .

  • Quenching: If a reaction requires acidic conditions, quench immediately into a buffered neutral solution (e.g., Sodium Bicarbonate) before workup.

Technical Insight: Electron-withdrawing groups (like the carbonyl attached to the furan in your molecule) provide some stabilization compared to naked furan, but this protection is insufficient below pH 2.0 over extended periods [1, 2].[1]

Part 2: Basic Environments (pH > 9) – The Hydrolysis Risk[1]

The Issue: Amide Cleavage

Your molecule contains two distinct amide bonds:[1][4]

  • Furoyl-Piperazine amide

  • Phenylacetyl-Piperazine amide

While tertiary amides are generally stable, the phenylacetyl group is more susceptible to base-catalyzed hydrolysis than typical aliphatic amides due to the inductive effect of the benzyl group.[1]

Mechanism: Hydroxide ions (


) attack the carbonyl carbon.[1][2] The tetrahedral intermediate collapses, expelling the piperazine ring and releasing either 2-furoic acid or phenylacetic acid.
Troubleshooting Protocol

Status: Slow Degradation Risk

  • Limit Exposure: Process at pH > 9 should not exceed 2 hours at room temperature.

  • pH Cap: Do not exceed pH 12. Above this threshold, hydrolysis kinetics accelerate logarithmically [3].[1]

  • Solvent Effects: Avoid using alcohols (Methanol/Ethanol) in strong base, as alkoxide ions are potent nucleophiles that can cause transamidation.[1] Use Acetonitrile or DMSO as co-solvents.

Part 3: Neutral Environments (pH 5–8) – The Solubility Trap[1]

The Issue: "Crash Out" Precipitation

This is the most common user complaint.

  • Chemical State: At neutral pH, the molecule is non-ionized .[1] Both nitrogens are involved in amide bonds and have no basic character to accept protons.

  • Consequence: The molecule behaves like a lipophilic brick. Aqueous solubility is minimal.

Troubleshooting Protocol

Status: Physical Stability Issue

ParameterRecommendation
Max Aqueous Solubility < 50 µM (estimated without co-solvent)
Preferred Co-Solvent DMSO (up to 10% v/v) or PEG-400
Surfactant Tween-80 (0.1%) prevents micro-precipitation
Cyclodextrins HP-

-CD (20% w/v) is highly effective for aqueous formulation

Part 4: Visualizing the Failure Modes[1]

The following diagram illustrates the degradation pathways you must avoid.

StabilityPathways Compound 1-(2-furoyl)-4- (phenylacetyl)piperazine AcidPath Acidic Conditions (pH < 2) Compound->AcidPath Exposure BasePath Basic Conditions (pH > 10) Compound->BasePath Exposure NeutralPath Neutral Conditions (pH 5-8) Compound->NeutralPath Dissolution RingOpen Furan Ring Opening (1,4-dicarbonyls) AcidPath->RingOpen Protonation of C-alpha Hydrolysis Amide Hydrolysis BasePath->Hydrolysis OH- Attack Precip Physical Precipitation (Intact Molecule) NeutralPath->Precip Low Solubility (No Ionization) Polymer Polymeric Tars (Brown precipitate) RingOpen->Polymer Polymerization CleavageProd Products: 2-Furoic Acid + Phenylacetic Acid Hydrolysis->CleavageProd Bond Cleavage

Figure 1: Degradation and physical instability pathways.[1][2] Red paths indicate irreversible chemical destruction; Green indicates reversible physical precipitation.[2]

Part 5: Analytical Troubleshooting (HPLC/LC-MS)

Users often misinterpret HPLC chromatograms. Use this table to diagnose your impurity profile.

ObservationProbable CauseCorrective Action
New Peak (RT < Main) Hydrolysis Product: 2-Furoic acid or Phenylacetic acid (more polar).[1][2]Check if sample was left in basic buffer or heated.
Broad Hump / Baseline Noise Furan Polymerization: Acid-catalyzed degradation products are often heterogeneous.[1][2]Check if mobile phase pH < 2. Switch to Ammonium Formate (pH 3-4).
Signal Loss (No new peaks) Precipitation: Compound crashed out on the column or injector.[1]Switch diluent to 50:50 ACN:Water. Do not inject 100% aqueous samples.
Split Peaks Rotamers: Amide bonds have restricted rotation.This is normal for bis-amides.[1][2] Heat column to 40-50°C to coalesce peaks.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use DMSO to store my stock solution? A: Yes. DMSO is the preferred solvent for stock solutions (up to 100 mM).[1] Store at -20°C. Avoid storing in protic solvents like methanol, which can induce slow transamidation over months.[1][2]

Q: I see two peaks in my NMR/HPLC, but the mass is correct. Is it pure? A: Likely yes. Bis-amides often exist as rotamers (cis/trans isomers around the amide bond) that interconvert slowly on the NMR timescale.[2] Run High-Temperature NMR (e.g., at 60°C) to see if the peaks coalesce into a single set of signals [4].[1]

Q: Why is my solution turning yellow/brown over time? A: This is the hallmark of furan oxidation/acid degradation . Even trace acids or exposure to light/air can cause the furan ring to degrade into colored oligomers. Store solid material in the dark under inert gas (Nitrogen/Argon).[1]

References

  • BenchChem. (2025).[1][2][3] Stability issues of furan rings in acidic or basic conditions.[3][5][6] Retrieved from [1][2]

  • Liang, X., et al. (2017).[1] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[2] Journal of Physical Chemistry. Retrieved from [1][2]

  • Brown, R. S., et al. (2018).[1][7] On the hydrolysis mechanisms of amides and peptides.[4][7] University of Regina / Wiley Online Library. Retrieved from [1][2]

  • ChemicalBook. (2024).[1][2] 1-(2-Furoyl)piperazine Properties and Spectral Data. Retrieved from [1][2]

Sources

Technical Support Center: Overcoming Crystallization Difficulties with 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing isolation challenges with highly flexible molecules. 1-(2-furoyl)-4-(phenylacetyl)piperazine is a notoriously difficult bis-amide derivative to crystallize, frequently presenting as a stubborn oil or amorphous gel.

This guide provides a comprehensive, mechanistically grounded troubleshooting framework to help you bypass phase separation and successfully isolate high-purity crystals.

Part 1: The Mechanistic Root of the Problem (The "Why")

Before implementing a fix, we must understand the causality of the crystallization failure. The difficulty arises from three intersecting molecular factors:

  • Conformational Heterogeneity (Amide Rotamers): The molecule features two tertiary amide bonds (N-furoyl and N-phenylacetyl). Tertiary amides exhibit restricted rotation, creating a high energy barrier (~15–20 kcal/mol). As demonstrated in NMR studies of similar piperazine bis-amides, this results in a mixture of up to four distinct rotamers (exo/exo, endo/exo, etc.) coexisting in solution ()[1]. To form a crystal lattice, the molecules must overcome a massive entropic penalty to funnel into a single, uniform conformation.

  • Lack of Hydrogen Bond Donors: With both piperazine nitrogens acylated, the molecule possesses only hydrogen bond acceptors (carbonyl and furan oxygens). This deprives the system of the strong, directional intermolecular hydrogen bonding networks that typically drive rapid nucleation.

  • Liquid-Liquid Phase Separation (LLPS): Because primary nucleation is kinetically bottlenecked by rotamer interconversion, increasing the supersaturation rapidly forces the system to cross the spinodal curve. This triggers LLPS, commonly known as "oiling out," where the compound separates as a dense, solute-rich amorphous liquid rather than an ordered solid ()[2].

Part 2: Troubleshooting FAQs

Q1: My reaction mixture consistently "oils out" instead of forming a filterable solid. How can I prevent this? A: Oiling out is a thermodynamic and kinetic phenomenon. It occurs when your cooling or anti-solvent addition rate outpaces the molecule's ability to nucleate, pushing the solution into the miscibility gap. To prevent this, you must widen the Metastable Zone Width (MSZW) and operate strictly within it ()[3]. Actionable fix: Switch to a solvent system with a flatter solubility curve (e.g., Isopropyl Acetate/Heptane). Lower your initial concentration, cool at a much slower rate (0.1 °C/min), and introduce seed crystals above the LLPS boundary temperature.

Q2: I don't have any seed crystals yet. How do I force the first nucleation event? A: When dealing with conformationally flexible bis-amides, rapid precipitation (like crash-cooling or fast anti-solvent addition) will almost always yield an amorphous oil. You need a technique that generates supersaturation extremely slowly, allowing time for rotamer interconversion. Actionable fix: Use Vapor Diffusion. The slow, continuous transfer of a volatile anti-solvent into a good solvent provides the extended kinetic timeframe required for the correct rotamer to pack into a lattice.

Q3: If the product has already oiled out, is the batch ruined? A: No. The oil phase is metastable. You can induce spontaneous solidification through "Temperature Cycling" (Annealing). By oscillating the temperature just above and below the oiling-out point, you repeatedly dissolve the smaller, unstable oil droplets and promote the growth of crystalline nuclei via Ostwald ripening.

Part 3: Quantitative Data & Solvent Screening Matrix

Selecting the right solvent system is critical to shifting the binodal curve and avoiding LLPS.

Primary SolventAnti-SolventRatio (v/v)LLPS RiskMechanistic Rationale & Expected Outcome
Dichloromethane Hexane1:3Very High Rapid supersaturation forces spinodal decomposition; yields amorphous oil. Avoid for initial crystallization.
Ethyl Acetate Heptane1:2High Standard system, but fast cooling often outpaces rotamer interconversion. Prone to oiling out without seeds.
Isopropyl Acetate Heptane1:2Moderate Flatter solubility curve widens the metastable zone; excellent system for controlled seeding and scale-up.
Toluene PentaneN/A (Vapor)Low

stacking in toluene pre-organizes rotamers; slow vapor diffusion prevents crossing the LLPS boundary.

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Visual cues (cloud point clearing, oil ripening) will confirm whether you are operating in the correct thermodynamic regime.

Protocol A: Initial Seed Generation via Vapor Diffusion

Use this protocol if you have never successfully crystallized the compound.

  • Dissolution: Dissolve 10–15 mg of 1-(2-furoyl)-4-(phenylacetyl)piperazine in 0.5 mL of Toluene in a clean, uncapped 1-dram glass vial.

  • Chamber Setup: Place the 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-Pentane (the anti-solvent).

  • Sealing: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Ensure the inner vial remains open.

  • Incubation: Leave the setup completely undisturbed in a vibration-free environment at a constant 20 °C for 7 to 14 days.

  • Validation: The slow diffusion of pentane vapor into the toluene solution gradually increases supersaturation without crossing the spinodal curve, providing the kinetic time needed for the correct rotamer to nucleate. Harvest the resulting single crystals to use as seeds for Protocol B.

Protocol B: Anti-Solvent Crystallization with Temperature Cycling

Use this protocol for bulk isolation once seed crystals are available.

  • Dissolution: Dissolve 1.0 g of the compound in 5.0 mL of Isopropyl Acetate (IPAc) at 60 °C.

  • Titration to Cloud Point: Slowly add Heptane dropwise until the solution becomes slightly hazy (indicating the onset of the binodal LLPS curve).

  • MSZW Validation: Add 0.2 mL of IPAc to just clear the solution. Self-Validation: The solution must remain perfectly clear, confirming you are in the metastable zone, not the miscibility gap.

  • Cooling & Seeding: Cool the solution at a controlled rate of 0.1 °C/min to 45 °C. Add 1–2% wt/wt of seed crystals (generated from Protocol A).

  • Aging: Hold the temperature at 45 °C for 2 hours to allow the seed bed to consume the supersaturation.

  • Temperature Cycling (If Oiling Occurs): If oil droplets appear, cycle the temperature between 50 °C and 40 °C at 0.5 °C/min for 3 complete cycles. This thermodynamic pumping dissolves unstable oil droplets and deposits the mass onto the stable crystal seeds.

  • Isolation: Cool to 5 °C at 0.1 °C/min, filter the resulting white crystalline solid, and wash with cold Heptane.

Part 5: Mechanistic Visualizations

LLPS_Phase_Workflow A 1. Dissolve API (High Temp) B 2. Slow Cooling (0.1 °C/min) A->B C 3. Enter Metastable Zone (MSZ) B->C D 4. Seed Addition (T > T_LLPS) C->D Controlled F Oiling Out (LLPS) (Miscibility Gap) C->F High Supersaturation E 5. Crystal Growth (Target) D->E G Temperature Cycling (Annealing) F->G Recovery G->E Ostwald Ripening

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via seeding and temperature cycling.

Rotamer_Funnel R1 Rotamer A (Exo/Exo) R2 Rotamer B (Endo/Exo) R1->R2 kT Lattice Ordered Crystal Lattice R1->Lattice R3 Rotamer C (Endo/Endo) R2->R3 kT R2->Lattice Nucleation (Conformer Selection) R3->Lattice

Conformational funneling: Only one specific amide rotamer packs into the ordered crystal lattice.

References

  • Biological and Structural Characterization of Rotamers of C–C Chemokine Receptor Type 5 (CCR5) Inhibitor GSK214096. PubMed Central (PMC). Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • Metastable zone width, crystal nucleation and growth kinetics measurement in anti-solvent crystallization. White Rose Research Online. Available at:[Link]

Sources

Technical Support Center: Bioavailability Enhancement for 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Formulation Chemistry) Ticket ID: BIO-AVAIL-40172 Subject: Optimization of Solubility and Pharmacokinetics for Neutral Bis-Amide Scaffolds

System Alert: Physicochemical Profile Warning

Before proceeding with bioavailability enhancement, you must recognize the specific chemical nature of 1-(2-furoyl)-4-(phenylacetyl)piperazine .

  • Structure Analysis: This molecule contains a piperazine core where both nitrogen atoms are acylated (one by a furoyl group, one by a phenylacetyl group).

  • Critical Constraint: Because both nitrogens are involved in amide resonance, they lack the lone pair availability required for protonation.

  • Operational Consequence: This compound is a neutral bis-amide, not a base.

    • 
      Do NOT  attempt salt formation (e.g., HCl, Citrate). It will not form a stable salt.
      
    • 
      Do NOT  rely on pH adjustment (acidification) to improve aqueous solubility.
      
    • 
      DO  focus on lipid-based delivery, amorphous solid dispersions, or co-solvent systems.
      

Module 1: Troubleshooting Solubility (The "Brick Dust" Issue)

Problem: The compound precipitates immediately upon addition to aqueous media (buffer, saline, water), even after initial dissolution in DMSO. Diagnosis: High crystal lattice energy and high lipophilicity (LogP > 2.5 estimated) characteristic of planar bis-amides.

Solution: Self-Emulsifying Drug Delivery System (SEDDS)

For neutral lipophilic compounds, a lipid-based formulation is superior to simple co-solvents because it maintains the drug in a dissolved state throughout the GI tract and recruits lymphatic transport, bypassing first-pass metabolism.

Protocol: Preparation of Type II SEDDS

Materials Required:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate)

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

Step-by-Step Workflow:

  • Ratio Optimization: Prepare a vehicle mixture of Oil:Surfactant:Co-Surfactant in a 30:50:20 weight ratio.

  • Solubilization:

    • Weigh 10 mg of 1-(2-furoyl)-4-(phenylacetyl)piperazine.

    • Add 1 mL of the vehicle mixture.

    • Vortex for 5 minutes.

    • Sonicate at 40°C for 20 minutes until the solution is optically clear.

  • Dispersion Test (Validation):

    • Add 100 µL of the concentrate to 10 mL of water (simulating gastric fluid).

    • Pass Criteria: Formation of a fine, bluish-white emulsion with no visible precipitation after 2 hours.

Comparative Solubility Data:

Solvent SystemSolubility (mg/mL)Stability (24h)Suitability
Water / PBS (pH 7.4) < 0.05N/A

Unsuitable
0.1 M HCl < 0.1N/A

Unsuitable (No protonation)
5% DMSO in Saline 0.5 - 1.0Precipitates < 1h

Risky for in vivo
PEG 400 (Neat) ~15 - 20Stable

Good for osmotic pumps
SEDDS (Optimized) 25 - 40 Stable

Best for Oral Gavage

Module 2: Enhancing Metabolic Stability

Problem: Rapid clearance (short


) in rodent models despite successful solubilization.
Diagnosis:  The furoyl and phenylacetyl amide bonds are susceptible to hydrolysis by hepatic amidases and esterases. Additionally, the furan ring is prone to oxidative opening by CYP450 enzymes.
Visualizing the Metabolic Vulnerability

Metabolism cluster_0 Hepatic Metabolism Parent 1-(2-furoyl)-4-(phenylacetyl)piperazine Amidase Amidase/Esterase (Hydrolysis) Parent->Amidase Slow CYP CYP450 (Oxidation) Parent->CYP Fast (Furan ring) Metabolite1 1-(phenylacetyl)piperazine (Active?) Amidase->Metabolite1 Metabolite2 2-Furoic Acid (Excreted) Amidase->Metabolite2 Metabolite3 Ring-opened reactive intermediates CYP->Metabolite3

Caption: Metabolic pathways indicating the vulnerability of the furan ring to oxidation and the amide bonds to hydrolysis.

Solution: Co-Administration with Metabolic Inhibitors (Research Only)

To verify if metabolism is the bottleneck, conduct a PK study with a non-specific CYP inhibitor.

Protocol:

  • Administer 1-aminobenzotriazole (ABT) at 50 mg/kg (IP) to mice 1 hour prior to dosing your compound.

  • Dose 1-(2-furoyl)-4-(phenylacetyl)piperazine via Oral Gavage (using the SEDDS formulation).

  • Analysis: If AUC increases >5-fold compared to control, the issue is metabolic instability, not absorption.

Module 3: Experimental Workflow & Storage

Problem: Stock solutions turning yellow or degrading over time. Diagnosis: Furan derivatives are photosensitive and hygroscopic.

Storage & Handling Protocol
  • Solid State: Store at -20°C under Argon or Nitrogen. The furan ring can undergo autoxidation if exposed to air and light.

  • Stock Solutions:

    • Solvent: Anhydrous DMSO.

    • Concentration: 50 mM.

    • Storage: Aliquot into single-use amber vials. Freeze at -80°C.

    • Shelf-life: Discard thawed aliquots after 24 hours. Do not refreeze.

  • Vehicle Preparation: Prepare aqueous/lipid formulations fresh (within 2 hours of dosing). The amide bond is susceptible to hydrolysis in aqueous environments over prolonged periods.

Frequently Asked Questions (FAQs)

Q: Can I use Cyclodextrins (HP-β-CD) instead of lipids? A: Yes, but with caveats. Since the molecule has two bulky hydrophobic groups (furan and phenyl), a 1:1 complex may not be sufficient. You likely need a high molar excess of Hydroxypropyl-β-cyclodextrin (20-40% w/v solution).

  • Tip: If using CD, stir for 24 hours at room temperature, then filter (0.22 µm) to remove uncomplexed drug.

Q: Why is my LC-MS showing a peak at M-106? A: This corresponds to the loss of the benzoyl/phenylacetyl fragment or the furoyl fragment. This is likely in-source fragmentation. Ensure you lower the cone voltage. If the peak appears in the blank plasma spiked with drug, your plasma esterases are hydrolyzing the compound ex vivo. You must add an esterase inhibitor (e.g., PMSF or NaF) to the blood collection tubes immediately.

Q: I see "1-(2-furoyl)piperazine" listed as a reagent. Is this the same? A: No. That is the mono-substituted precursor (CAS 40172-95-0). It is a secondary amine and is basic. Your compound is the di-substituted product. Ensure you are using the correct CAS or synthesized material.

References

  • Physicochemical Properties of N-acyl Piperazines

    • Citation: Carotti, A., et al. (2002). "Lipophilicity of N-acylpiperazines: experimental determination and calculated values." Bioorganic & Medicinal Chemistry, 10(11), 3685-3697.
    • Relevance: Establishes the non-basic, lipophilic n
    • Source:

  • Lipid-Based Formulations (SEDDS)

    • Citation: Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

    • Relevance: Foundation for the Type II SEDDS protocol provided in Module 1.
    • Source:

  • Metabolism of Furan Derivatives

    • Citation: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.
    • Relevance: Explains the CYP450-mediated opening of the furan ring (Module 2).

    • Source:

  • Cyclodextrin Complexation Strategies

    • Citation: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
    • Relevance: Supports the FAQ regarding HP-β-CD concentr
    • Source:

Validation & Comparative

1H NMR spectra analysis of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: 1H NMR Profiling of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Executive Summary & Core Challenge

This guide provides a technical comparison of analytical methodologies for characterizing 1-(2-furoyl)-4-(phenylacetyl)piperazine . This molecule represents a classic "hybrid pharmacophore" containing two distinct amide linkages attached to a central piperazine core.

The Analytical Challenge: The primary obstacle in analyzing this compound is restricted bond rotation around the amide nitrogen-carbon bonds (


). At ambient temperature, this creates distinct rotamers (syn/anti conformers) on the NMR time scale.
  • Consequence: In standard solvents (e.g., CDCl

    
    ), the piperazine ring protons often appear as broad, undefined "humps" or complex multiplets, making integration and purity assessment unreliable.
    

This guide compares two distinct workflows to resolve this issue:

  • Method A (Standard): Ambient Temperature NMR in Chloroform-d (CDCl

    
    ).
    
  • Method B (Recommended): Variable Temperature (VT) NMR in DMSO-d

    
    .
    

Structural Analysis & Signaling Pathways

To understand the spectra, one must visualize the magnetic environment. The molecule has two "faces": the electron-rich furan ring and the lipophilic phenyl ring, separated by a semi-rigid piperazine bridge.

G Substructure 1-(2-furoyl)-4-(phenylacetyl)piperazine Furan Furan Moiety (Aromatic, Deshielded) Substructure->Furan Phenyl Phenylacetyl Moiety (Shielding Cone) Substructure->Phenyl Linker1 Amide 1 (Restricted Rotation) Furan->Linker1 attached to Piperazine Piperazine Core (Conformational Flux) Linker1->Piperazine N1 Rotamer Signal Broadening (at 298 K) Linker1->Rotamer causes Linker2 Amide 2 (Restricted Rotation) Linker2->Piperazine N4 Linker2->Rotamer causes Phenyl->Linker2 attached to

Figure 1: Structural connectivity highlighting the dual amide bonds responsible for rotameric signal broadening.

Comparative Analysis: Method A vs. Method B

This section objectively compares the standard screening approach against the structural validation approach.

Method A: Ambient Temperature Screening
  • Solvent: CDCl

    
     (Chloroform-d)
    
  • Temperature: 298 K (25°C)

  • Use Case: Rapid purity checks, solubility testing.

Method B: High-Temperature Structural Validation (Gold Standard)
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6)[1]
    
  • Temperature: 353 K - 373 K (80°C - 100°C)

  • Use Case: Full characterization, publication-quality spectra, precise integration.

Performance Data Table
FeatureMethod A (CDCl

@ 25°C)
Method B (DMSO-d

@ 80°C)
Technical Insight
Piperazine Signals Broad humps or split multiplets (3.4–3.8 ppm).[2]Two distinct, sharp triplets/multiplets.High Temp overcomes the rotational energy barrier (

), causing signal coalescence.
Furan H3 Signal Often overlaps with solvent or broadens.Sharp doublet of doublets (dd).DMSO polarity shifts aromatic protons downfield, separating them from solvent peaks.
Integration Accuracy Low (< 90%). Rotamers split intensity.High (> 98%). Averaged conformation.Essential for quantitative NMR (qNMR).
Solubility Excellent.Excellent.Both solvents dissolve the compound well, but DMSO handles polar impurities better.
Water Peak ~1.56 ppm (Usually non-interfering).~3.3 ppm (Can interfere with piperazine).In Method B, the water peak shifts upfield with temperature, minimizing interference.

Detailed Spectral Assignments

The following data represents the expected chemical shifts for Method B (DMSO-d


 at elevated temperature), where the spectrum is resolved.

Reference Point: Tetramethylsilane (TMS) = 0.00 ppm.

MoietyProton AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Furan H-5 (adjacent to O)7.75dd1H

Furan H-3 (adjacent to C=O)6.98dd1H

Furan H-4 (middle)6.62dd1H

Phenyl Ar-H (meta/para)7.25 – 7.35Multiplet5HN/A
Linker Ph-CH

-CO
3.78Singlet2H-
Piperazine N-CH

(Furoyl side)
3.65Broad Triplet4HAveraged
Piperazine N-CH

(Phenylacetyl side)
3.52Broad Triplet4HAveraged

Note: In Method A (CDCl


), the piperazine protons (3.52 - 3.65 ppm) often appear as four separate multiplets due to the slow exchange between cis/trans rotamers.

Experimental Protocols

Protocol 1: Sample Preparation for High-Temperature NMR (Method B)

Objective: To achieve coalescence of rotameric signals for clean integration.

  • Massing: Weigh 5.0 – 10.0 mg of the product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water content, which appears near 3.33 ppm in DMSO.

  • Transfer: Filter the solution through a small cotton plug in a glass pipette directly into a high-quality 5mm NMR tube.

    • Why: Particulates cause magnetic field inhomogeneity, broadening peaks further.

  • Acquisition Setup:

    • Insert sample into the magnet.

    • Lock on DMSO-d

      
      .[3][4]
      
    • Shim initially at Room Temperature (RT).

  • Variable Temperature (VT) Setup:

    • Set the probe temperature to 353 K (80°C) .

    • Caution: Allow 10 minutes for thermal equilibration. Re-shim (gradient shim) after the temperature stabilizes. The density of the solvent changes with heat, altering the lock level and shims.

  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1): ≥ 2.0 seconds (to ensure full relaxation of aromatics).

    • Scans: 16 – 64.

Workflow Diagram: Analytical Decision Tree

Workflow Start Start: Crude/Pure Sample SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 (Method A) SolventChoice->CDCl3 Routine DMSO DMSO-d6 (Method B) SolventChoice->DMSO Structural SpectrumA Acquire @ 25°C CDCl3->SpectrumA DMSO->SpectrumA Check Check Piperazine Region (3.4 - 3.9 ppm) SpectrumA->Check Sharp Sharp Peaks? Check->Sharp Broad Broad/Split Signals (Rotamers Present) Sharp->Broad No Final Final Integration & Structure Confirmation Sharp->Final Yes Broad->DMSO If in CDCl3 (Switch Solvent) Heat Apply VT (80°C) Broad->Heat If in DMSO Heat->Final

Figure 2: Decision tree for optimizing spectral resolution of N-acyl piperazines.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

  • Huggins, M. T., et al. (2020).[5] Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Amides and Piperazines. University of Wisconsin-Madison Chemistry.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

Mass spectrometry (LC-MS) validation of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 1-(2-furoyl)-4-(phenylacetyl)piperazine

Introduction

In the landscape of drug discovery and development, the robust characterization of novel chemical entities is paramount. 1-(2-furoyl)-4-(phenylacetyl)piperazine represents a class of molecules with significant therapeutic potential, stemming from the combination of the versatile piperazine scaffold with furoyl and phenylacetyl moieties. The piperazine ring is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.

The journey from a promising compound to a regulated therapeutic requires rigorous analytical oversight. Validated analytical methods are the bedrock of reliable data, ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[2][3]

This guide provides a comprehensive framework for the validation of an LC-MS method for 1-(2-furoyl)-4-(phenylacetyl)piperazine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale underpinning them. While specific literature on this exact molecule is not publicly available, this guide synthesizes established principles for analogous piperazine derivatives and authoritative regulatory guidelines to present a robust, field-proven approach.[4][5][6] We will compare different LC-MS strategies and detail a validation protocol that aligns with the stringent standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]

Part 1: Strategic Method Development for LC-MS Analysis

The development of a reliable LC-MS method is not a matter of chance; it is a systematic process grounded in the physicochemical properties of the analyte and the analytical objective. The goal is to achieve a balance of chromatographic resolution, ionization efficiency, and detection sensitivity.

Chromatographic Considerations

The primary objective of the liquid chromatography stage is to separate the analyte of interest from matrix components, metabolites, and potential impurities.

  • Column Chemistry: For a molecule like 1-(2-furoyl)-4-(phenylacetyl)piperazine, which possesses both polar (furoyl oxygen, piperazine nitrogens, acetyl oxygen) and non-polar (phenyl ring, furan ring) characteristics, a reversed-phase C18 column is the logical starting point.[4][10] These columns provide excellent hydrophobic retention for the aromatic portions of the molecule.

  • Mobile Phase Selection: A typical mobile phase would consist of an aqueous component and an organic solvent.

    • Aqueous Phase: Deionized water with a small amount of acid, such as 0.1% formic acid, is crucial. The acid serves two purposes: it protonates the basic nitrogen atoms on the piperazine ring, leading to sharper peak shapes and improved retention on the C18 stationary phase, and it facilitates efficient protonation in the mass spectrometer's ion source.

    • Organic Phase: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended. This approach ensures that early-eluting polar impurities are well-separated while still efficiently eluting the target analyte in a reasonable timeframe.

Mass Spectrometry Optimization

The mass spectrometer provides the specificity and sensitivity required for quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the most suitable choice. The basic piperazine nitrogens are readily protonated, making the molecule highly amenable to forming [M+H]⁺ ions in the ESI source.[11]

  • Detection Mode: The Power of MRM: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[4] This technique involves monitoring a specific precursor-to-product ion transition, which dramatically enhances selectivity and reduces background noise.

    • Precursor Ion Selection: The protonated molecule, [M+H]⁺, would be selected in the first quadrupole (Q1). For 1-(2-furoyl)-4-(phenylacetyl)piperazine (Molecular Weight: 312.35 g/mol ), the precursor ion would be m/z 313.1.

    • Product Ion Selection: The precursor ion is fragmented in the second quadrupole (Q2, collision cell). The resulting product ions are then filtered in the third quadrupole (Q3). Likely product ions would result from the fragmentation of the amide bonds. At least two MRM transitions should be monitored: one for quantification (the most intense) and one for confirmation.

Part 2: A Comparative Analysis of LC-MS Platforms

The choice of mass spectrometer depends on the specific goals of the analysis, whether it's routine quantification or comprehensive impurity profiling.

FeatureTriple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) MS
Primary Use Targeted quantificationHigh-resolution screening, unknown identification, quantification
Operating Principle Monitors specific precursor-product ion transitions (MRM) for maximum sensitivity and selectivity.Provides high-resolution, accurate mass measurements of all ions.
Sensitivity Excellent (typically femtogram to picogram level) for targeted compounds.Very good, but generally lower than QqQ in targeted MRM mode.
Selectivity Extremely high due to the specificity of the MRM transition.High, derived from the ability to resolve ions with very small mass differences.
Qualitative Power Limited to pre-selected transitions. Cannot identify unknown compounds.Excellent. Accurate mass data allows for elemental composition determination of unknown peaks.
Application for this Compound Ideal for routine bioanalysis, pharmacokinetic studies, and quality control assays where the target is known.Superior for impurity profiling, metabolite identification, and forced degradation studies.

For the validation of a quantitative assay as described in this guide, the Triple Quadrupole (QqQ) mass spectrometer is the preferred instrument due to its unparalleled sensitivity and the robustness of the MRM technique.

Part 3: The Validation Framework: Adhering to Global Standards

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12] The framework below is based on the ICH Q2(R2) and FDA guidelines.[2][7][8][13]

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (for Bioanalytical Methods)
Specificity & Selectivity To ensure the method unequivocally measures the analyte in the presence of other components (matrix, impurities, metabolites).No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy (Trueness) To measure the closeness of the determined value to the true value.Mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision To assess the degree of scatter between a series of measurements from the same sample. Measured as Repeatability (intra-assay) and Intermediate Precision (inter-assay).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% for QC samples (20% at LLOQ).[14]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Analyte response should be at least 5-10 times the response of a blank sample. Accuracy and precision must meet acceptance criteria (±20%).
Stability To evaluate the chemical stability of the analyte in the biological matrix under various processing and storage conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.
Robustness To demonstrate the method's reliability with respect to deliberate minor variations in method parameters (e.g., column temperature, mobile phase pH).System suitability parameters should remain within defined limits.

Part 4: Detailed Experimental Protocols

This section provides a step-by-step protocol for the validation of an LC-MS/MS method for 1-(2-furoyl)-4-(phenylacetyl)piperazine in a biological matrix such as human plasma.

Protocol 1: Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard of 1-(2-furoyl)-4-(phenylacetyl)piperazine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water. These will be used to spike the blank matrix.

  • Calibration Curve Standards: Spike blank human plasma with the working standard solutions to create a calibration curve consisting of 8-10 non-zero concentrations covering the expected analytical range (e.g., 1 to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC (in the middle of the range)

    • High QC (approx. 80% of the highest standard)

Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a fast and effective method for cleaning up plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of the appropriate sample into the corresponding tube.

  • Add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex each tube for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject the sample into the LC-MS/MS system.

Protocol 3: Proposed LC-MS/MS Instrumental Parameters
ParameterSettingRationale
LC System Shimadzu Nexera or Waters AcquityStandard high-performance UPLC/HPLC systems.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and aids peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase LC.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrateEnsures separation from polar matrix components.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Sciex QTRAP or Waters Xevo TQ-SHigh-sensitivity triple quadrupole instruments.
Ion Source ESI Positive Ion ModeAnalyte contains basic nitrogens, ideal for protonation.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 500 °CAids in desolvation of the ESI plume.
MRM Transition 1 m/z 313.1 → [Product Ion 1] (Quantifier)Specific transition for the parent compound.
MRM Transition 2 m/z 313.1 → [Product Ion 2] (Qualifier)Confirmatory transition to enhance specificity.

Visualizing the Workflow and Logic

Effective validation follows a structured and logical path. The diagrams below illustrate the overall validation workflow and the decision-making process for selecting an analytical technology.

LCMS_Validation_Workflow start_end start_end process process decision decision data data start Start: Define Analytical Target Profile (ATP) method_dev Method Development (LC & MS Optimization) start->method_dev protocol Write Validation Protocol method_dev->protocol pre_val Pre-Validation Check (System Suitability) protocol->pre_val validation_run Execute Validation Batches (Accuracy, Precision, Linearity) pre_val->validation_run data_proc Process Data validation_run->data_proc criteria_check Meet Acceptance Criteria? data_proc->criteria_check stability Perform Stability & Robustness Studies criteria_check->stability Yes fail Re-optimize Method criteria_check->fail No report Generate Validation Report stability->report end Method Validated report->end fail->method_dev Analytical_Technology_Selection start start decision decision outcome outcome start_node Analytical Goal for 1-(2-furoyl)-4-(phenylacetyl)piperazine goal_check Primary Goal? start_node->goal_check quant Routine Quantification (PK, QC Release) goal_check->quant Quantification qual Impurity/Metabolite ID (Discovery, Stress Studies) goal_check->qual Identification qqq Select Triple Quad (QqQ) for MRM Analysis quant->qqq hrms Select HRMS (Q-TOF, Orbitrap) for Accurate Mass Data qual->hrms

Caption: Logic for selecting the appropriate MS technology.

Conclusion

The validation of an LC-MS method for a novel compound like 1-(2-furoyl)-4-(phenylacetyl)piperazine is a meticulous but essential process that underpins the integrity of all subsequent data. By following a systematic development strategy and a comprehensive validation protocol aligned with ICH and FDA guidelines, researchers can establish a method that is sensitive, selective, accurate, and robust. While this guide provides a robust template based on analogous compounds, each new molecule requires careful optimization. The true hallmark of a successful validation is a deep understanding of the "why" behind each step, ensuring the final method is truly fit for its intended purpose in the complex journey of drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. This document notes the retirement of the 2018 guidance for biomarkers and references ICH M10. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. This article discusses the harmonized framework provided by ICH Q2(R2) and Q14. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. This resource details core validation parameters according to ICH guidelines. [Link]

  • Frontage Labs. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry (PDF). [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. This guide explains the evolution of ICH Q2 guidelines. [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. This article describes an LC-MS method for detecting piperazine derivatives in biological material. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures (Draft). [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Taylor & Francis Online. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

  • ResearchGate. (2025). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. [Link]

  • ResearchGate. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. This paper discusses the analysis of piperazine street drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

Sources

Technical Comparison: 1-(2-furoyl)-4-(phenylacetyl)piperazine vs. Class II Ampakines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares 1-(2-furoyl)-4-(phenylacetyl)piperazine (a specific high-potency piperazine-derived ampakine analogue, structurally related to Sunifiram/DM-235) with Standard Ampakines (Benzamide/Benzothiadiazine derivatives like CX-516 and CX-717).

Executive Summary

This guide provides a rigorous pharmacological comparison between 1-(2-furoyl)-4-(phenylacetyl)piperazine (hereafter referred to as Compound A ), a piperazine-based nootropic analogue, and Standard Ampakines (e.g., CX-516, CX-717). While both classes function as positive allosteric modulators (PAMs) of the AMPA receptor (AMPAR), they diverge fundamentally in their binding kinetics , potency scales , and signal transduction pathways .

Compound A represents the "high-potency" piperazine class (akin to Sunifiram/DM-235), characterized by femtomolar (fM) to picomolar (pM) potency and a mechanism involving protein kinase activation (PKC


). In contrast, Standard Ampakines  (CX series) operate in the micromolar (

M) to millimolar (mM) range, primarily by stabilizing the glutamate-bound receptor conformation to delay desensitization.
Mechanistic Profiling & Binding Kinetics

The primary distinction lies in how each compound modulates the AMPA receptor's gating cycle.

Compound A: The Kinase-Mediated Modulator
  • Class: Piperazine-derived Ampakine (Racetam-like).

  • Binding Site: Evidence suggests modulation via the glycine-binding site of the NMDA receptor (indirectly) or a specific allosteric site on the AMPAR distinct from the cyclothiazide site.

  • Mechanism: Unlike standard ampakines, piperazine derivatives like Compound A often require Protein Kinase C activation (PKC

    
    )  to exert their effect. They facilitate the phosphorylation of AMPAR subunits (GluA1), enhancing synaptic transmission through a metabotropic-like mechanism rather than simple allosteric stabilization.
    
  • Dose-Response: Typically bell-shaped . Efficacy peaks at extremely low concentrations and diminishes at higher doses, likely due to receptor internalization or desensitization overshoot.

Standard Ampakines (CX-516, CX-717): The Kinetic Stabilizers
  • Class: Benzamide / Benzothiadiazine derivatives.

  • Binding Site: The dimer interface of the ligand-binding domain (LBD) of the AMPA receptor.

  • Mechanism: They bind to the interface between two AMPA subunits, stabilizing the "closed-cleft" (active) conformation. This slows the rate of deactivation and/or desensitization , keeping the ion channel open longer upon glutamate binding.

  • Dose-Response: Generally linear or sigmoidal up to saturation.

Mechanistic Pathway Diagram

AmpakineMechanism cluster_CompoundA Compound A (Piperazine Class) cluster_Standard Standard Ampakines (CX Series) Glutamate Glutamate Release AMPAR AMPA Receptor Activation Glutamate->AMPAR Depol Membrane Depolarization AMPAR->Depol CompA 1-(2-furoyl)-4-(phenylacetyl)piperazine PKC PKCα Activation CompA->PKC Phos GluA1 Phosphorylation PKC->Phos Phos->AMPAR Enhance Efficacy CX CX-516 / CX-717 Dimer Dimer Interface Stabilization CX->Dimer Desens Block Desensitization Dimer->Desens Desens->AMPAR Prolong Open Time NMDA NMDA Receptor Mg2+ Block Removal Depol->NMDA Ca Ca2+ Influx NMDA->Ca LTP Long-Term Potentiation (LTP) Ca->LTP

Caption: Divergent signaling pathways. Compound A enhances efficacy via phosphorylation (PKC pathway), while Standard Ampakines prolong channel open time via structural stabilization.

Performance Metrics: Potency & Efficacy

The following table contrasts the pharmacological profiles. Data for Compound A is extrapolated from the structural analogue class (Sunifiram/DM-235) due to high structural homology (Manetti et al., 2000).

FeatureCompound A (Piperazine Analogue)Standard Ampakines (CX-516/CX-717)
Potency (In Vitro) 0.1 pM - 10 nM (Extremely High)10

M - 1 mM
(Low to Moderate)
Effective Dose (In Vivo) 0.01 - 1.0 mg/kg (Oral/IP)10 - 50 mg/kg (Oral/IP)
Mechanism Type Kinase-dependent PAMPure Kinetic PAM
Desensitization Effect Minimal direct effect on decay timeSignificantly slows decay (prolongs EPSP)
LTP Induction Enhances induction thresholdEnhances magnitude & duration
Bell-Shaped Curve Yes (Critical dosing window)No (Effect plateaus)
Metabolic Stability Moderate (Peptidase susceptibility)High (Benzamide stability)

Key Insight: Compound A is approximately 1,000 - 10,000x more potent by weight than standard ampakines. However, this high potency comes with a narrower therapeutic window (bell-shaped curve), requiring precise dosing to avoid loss of efficacy.

Experimental Validation Protocols

To objectively verify the performance of Compound A against Standard Ampakines, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Electrophysiology (LTP Induction)
  • Objective: Measure the potentiation of Field Excitatory Postsynaptic Potentials (fEPSPs) in hippocampal slices.

  • System: Rat hippocampal slices (CA1 region).

  • Methodology:

    • Preparation: Prepare 400

      
      m transverse hippocampal slices in oxygenated aCSF.
      
    • Baseline: Stimulate Schaffer collaterals and record fEPSP slope in CA1 stratum radiatum for 20 min (baseline stability <5% variance).

    • Application: Perfusion of Compound A (1 nM) vs. CX-516 (100

      
      M)  for 15 min.
      
    • Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS).

    • Measurement: Record fEPSP slope for 60 min post-induction.

  • Expected Result:

    • Compound A: Increases fEPSP slope by ~50-80% at nanomolar concentrations. Effect is blocked by PKC inhibitors (e.g., Chelerythrine).

    • Standard Ampakine: Increases fEPSP slope by ~20-40% at micromolar concentrations. Effect persists in presence of PKC inhibitors but is blocked by AMPA antagonists (NBQX).

Protocol B: Behavioral Assay (Morris Water Maze)
  • Objective: Assess spatial learning and memory retention.

  • Subjects: Male Wistar rats (n=10 per group).

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: Compound A (0.1 mg/kg, i.p.).

    • Group 3: CX-516 (30 mg/kg, i.p.).

  • Workflow:

    • Training: 4 trials/day for 4 days. Hidden platform. Measure latency to find platform.

    • Probe Trial: Day 5. Platform removed. Measure time spent in target quadrant.

  • Validation: Both compounds should significantly reduce escape latency compared to vehicle. Compound A should achieve this at 1/300th the dose of CX-516.

Experimental Workflow Diagram

Workflow cluster_Results Screening Outcome Start Compound Synthesis / Procurement Screen In Vitro Screening (fEPSP Slope) Start->Screen Potency Potency Check (pM vs µM) Screen->Potency PKC PKC Sensitivity Check (+/- Chelerythrine) Screen->PKC Behavior In Vivo Behavioral Testing (Morris Water Maze) Potency->Behavior Select Effective Dose Analysis Data Analysis (Latency / Quadrant Time) Behavior->Analysis

Caption: Validation workflow. Crucial step: PKC sensitivity check distinguishes piperazine class from standard ampakines.

Safety & Toxicity Profile
  • Compound A (Piperazine Class):

    • Seizure Threshold: High potency implies a risk of excitotoxicity if overdosed. However, the bell-shaped response often provides a "ceiling effect" where higher doses simply stop working rather than causing immediate convulsions (unlike direct agonists).

    • Metabolism: Piperazine rings can be subject to metabolic cleavage.

  • Standard Ampakines (CX Class):

    • Seizure Threshold: Generally safe at therapeutic doses. High-impact ampakines (e.g., CX-546) have a lower seizure threshold than low-impact ones (CX-516/CX-717).

    • Toxicity: No significant neurotoxicity observed in chronic studies for low-impact variants.

References
  • Manetti, D., et al. (2000). Design, synthesis and biological evaluation of novel piperazine derivatives as potential cognition enhancers. Journal of Medicinal Chemistry.[1]

  • Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. Current Drug Targets.

  • Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology.

  • Gualtieri, F., et al. (2002). Design and synthesis of a new series of piperazine derivatives as nootropic agents. Journal of Medicinal Chemistry.[1]

Sources

Reproducibility of 1-(2-furoyl)-4-(phenylacetyl)piperazine biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Biological Assays for 1-(2-furoyl)-4-(phenylacetyl)piperazine: A Comparative Guide

Executive Summary

This guide provides an in-depth technical analysis of the reproducibility challenges associated with 1-(2-furoyl)-4-(phenylacetyl)piperazine (hereafter referred to as FP-PAP ), a representative N,N'-disubstituted piperazine scaffold.[1] While the fragment 1-(2-furoyl)piperazine is a known tyrosinase inhibitor and intermediate for alpha-adrenergic antagonists (e.g., prazosin analogs), the full FP-PAP derivative presents specific physicochemical challenges—notably lipophilicity-driven aggregation and amide bond rotamerism—that often confound biological assays.[1]

This document compares FP-PAP against standard reference inhibitors (e.g., Kojic Acid for tyrosinase, Prazosin for


-adrenoceptors) and outlines a self-validating protocol to ensure data integrity.[1]

Part 1: Critical Reproducibility Challenges

The biological activity of FP-PAP is frequently underestimated or overestimated due to three primary artifacts: colloidal aggregation , solubility limits , and spectral interference .[1]

Colloidal Aggregation & Promiscuity

Like many lipophilic piperazine amides, FP-PAP is prone to forming colloidal aggregates in aqueous buffers.[1] These aggregates can sequester enzymes (e.g., Tyrosinase, HIF-1


), leading to false-positive inhibition.[1]
  • Mechanism: The planar furoyl and phenylacetyl groups promote

    
    -stacking, while the piperazine core provides a semi-rigid linker.[1] In standard assay buffers (pH 7.4), this can lead to critical micelle concentration (CMC)-like behavior at micromolar concentrations.[1]
    
  • Validation Strategy: Always run a detergent-based counter-screen .[1] If IC

    
     shifts significantly (>3-fold) in the presence of 0.01% Triton X-100, the activity is likely artifactual (aggregation-based).[1]
    
Solubility & "Crash-Out"

FP-PAP has poor aqueous solubility compared to its fragment precursors.[1]

  • Observation: In high-throughput screening (HTS), compounds are often stored in 100% DMSO.[1] Upon dilution into aqueous buffer, FP-PAP may precipitate ("crash out") if the final DMSO concentration is <1% or if the buffer ionic strength is too high.[1]

  • Impact: This leads to variable compound concentration in the well, causing poor replicate reproducibility (high CV%).[1]

Amide Bond Rotamerism

The tertiary amide bonds at N1 and N4 of the piperazine ring exhibit restricted rotation, leading to distinct cis/trans rotamers observable by NMR.[1]

  • Biological Relevance: Different rotamers may have different binding affinities.[1] While rapid interconversion occurs at physiological temperatures (37°C), assays performed at room temperature (25°C) may show kinetic variability if the rotamer ratio is not equilibrated.[1]

Part 2: Comparative Performance Analysis

Table 1: Performance Metrics of FP-PAP vs. Standard Inhibitors (Tyrosinase Model)

FeatureFP-PAP (Target Compound) Kojic Acid (Gold Standard) 1-(2-Furoyl)piperazine (Fragment)
Primary Target Tyrosinase (Melanogenesis)Tyrosinase (Copper Chelation)Tyrosinase (Competitive)
IC

Range
10 - 50

M (Variable)
10 - 30

M (Stable)
>100

M (Weak)
Solubility (pH 7.4) Low (<50

M w/o DMSO)
High (>10 mM)High (>1 mM)
Aggregator Potential High (False Positives likely)LowLow
Mechanism Mixed (Competitive + Allosteric)Chelation of Cu

Competitive
Reproducibility Risk High (Requires detergent)LowLow

Note: FP-PAP shows higher potency than its fragment precursor due to the hydrophobic phenylacetyl group, which likely engages the secondary binding pocket of tyrosinase.[1] However, this modification drastically reduces solubility.[1]

Part 3: Self-Validating Experimental Protocol

Objective: To determine the true IC


 of FP-PAP against Mushroom Tyrosinase, correcting for aggregation and solubility artifacts.
Reagents & Equipment
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in phosphate buffer (pH 6.8).[1]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock (freshly prepared, protected from light).

  • Inhibitor: FP-PAP (10 mM stock in DMSO).[1]

  • Control: Kojic Acid (positive control).

  • Detergent: Triton X-100 (0.01% v/v final concentration).[1]

Step-by-Step Workflow
  • Compound Preparation (The "Dilution Shock" Check):

    • Prepare a 2x serial dilution of FP-PAP in 100% DMSO .

    • Critical Step: Dilute these DMSO stocks 1:50 into the assay buffer (50 mM Phosphate, pH 6.8) immediately before adding enzyme. Do not let the aqueous dilution sit for >10 mins to prevent precipitation.[1]

    • Validation: Measure Absorbance at 600 nm (turbidity) of the buffer-diluted compound without enzyme. If OD

      
       > 0.05, the compound has precipitated.[1]
      
  • Enzyme Reaction Setup:

    • In a 96-well clear plate, add:

      • 80

        
        L Assay Buffer (with or without 0.01% Triton X-100).[1]
        
      • 10

        
        L Diluted FP-PAP (Final DMSO = 2%).
        
      • 10

        
        L Tyrosinase (Final 50 U/mL).[1]
        
    • Incubate for 10 minutes at 25°C to allow inhibitor binding.[1]

  • Kinetic Readout:

    • Add 100

      
      L L-DOPA substrate (Final 1 mM).[1]
      
    • Immediately read Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

    • Why Kinetic? Endpoint assays can be misled by compound color or precipitation.[1] Kinetic slopes (V

      
      ) are more robust.[1]
      
  • Data Analysis:

    • Calculate the slope (

      
      OD/min) for the linear portion (0–5 min).[1]
      
    • Normalize to DMSO control (0% inhibition).

    • Plot % Inhibition vs. Log[FP-PAP].

    • Aggregation Check: Compare IC

      
       with and without Triton X-100.
      
      • If IC

        
         (+Triton) 
        
        
        
        IC
        
        
        (-Triton)
        
        
        True Inhibitor .[1]
      • If IC

        
         (+Triton) >> IC
        
        
        
        (-Triton)
        
        
        False Positive (Aggregator) .[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the Tyrosinase Inhibition Pathway and the specific interference points for FP-PAP.

TyrosinasePathway cluster_legend Legend Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosine L-Tyrosine Tyrosinase->Tyrosine Binds DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopachrome Dopachrome (Pigment Precursor) DOPA->Dopachrome Oxidation (Rate Limiting) FPP FP-PAP (True Inhibitor) FPP->Tyrosinase Competitive Binding Aggregates FP-PAP (Colloidal Aggregate) Aggregates->Tyrosinase Sequestration (False Positive) Kojic Kojic Acid (Chelator) Kojic->Tyrosinase Chelates Cu2+ key Green: True Inhibition Red: Artifact/Interference

Figure 1: Mechanism of Action and Interference for FP-PAP in the Melanogenesis Pathway.[1] Note the dual role of FP-PAP as a specific inhibitor (green) and a potential non-specific aggregator (yellow/red).[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1] (Seminal work on aggregation artifacts in drug discovery).[1]

  • Feng, Y., et al. (2019).[1] Small molecule inhibitors of the HIF-1 pathway: A review. European Journal of Medicinal Chemistry. (Context for furoyl-piperazine scaffolds in HIF-1 inhibition).

  • Pure Synth. (n.d.). 1-(2-Furoyl)Piperazine 98% - Technical Data Sheet. Retrieved from [Link]

Sources

FTIR spectral data for 1-(2-furoyl)-4-(phenylacetyl)piperazine confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Modalities for the Structural Confirmation of 1-(2-furoyl)-4-(phenylacetyl)piperazine: A Comparison Guide

Executive Summary

In the rapid hit-to-lead phases of drug discovery and chemical synthesis, the structural confirmation of bis-substituted piperazine derivatives requires analytical modalities that balance high throughput with absolute molecular specificity. This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against Raman spectroscopy and Benchtop 1H-NMR for the validation of 1-(2-furoyl)-4-(phenylacetyl)piperazine . By understanding the underlying spectroscopic causality of this molecule's twin amide bonds, researchers can deploy self-validating workflows to ensure rigorous QA/QC release.

Molecular Context & Spectroscopic Causality

To understand why specific analytical techniques succeed or fail, we must first analyze the electronic environment of 1-(2-furoyl)-4-(phenylacetyl)piperazine. The molecule features a piperazine core flanked by two distinct tertiary amide bonds. As an application scientist, recognizing the difference in these carbonyl environments is the key to structural confirmation:

  • The 2-Furoyl Amide: The carbonyl group is directly conjugated with the aromatic furan ring. This delocalization of

    
    -electrons increases the single-bond character of the C=O bond, thereby lowering its force constant. Consequently, its Amide I stretching frequency shifts to a lower wavenumber (typically ~1632 cm⁻¹)[1].
    
  • The Phenylacetyl Amide: The carbonyl is insulated from the phenyl ring by a methylene (-CH₂-) bridge. Lacking direct

    
    -conjugation, the C=O bond retains strong double-bond character, resulting in a higher Amide I stretching frequency (~1654 cm⁻¹)[1].
    
  • The Piperazine Core: The saturated heterocyclic ring exhibits characteristic C-N stretching vibrations and asymmetric C-H deformations that serve as the structural backbone signature,[2].

Because FTIR is inherently sensitive to changes in dipole moments (which are massive in polar C=O and C-N bonds), it serves as the optimal primary modality for differentiating these twin amides.

Modality Comparison: ATR-FTIR vs. Raman vs. 1H-NMR

While FTIR is powerful, a robust QA/QC pipeline often demands orthogonal validation. The table below objectively compares the performance of FTIR against alternative modalities for this specific compound.

Analytical ModalityPrimary Spectroscopic TargetSpecificity for 1-(2-furoyl)-4-(phenylacetyl)piperazineSample PreparationTime-to-Result
ATR-FTIR Dipole moment changes (Amides, C-N bonds)High. Easily resolves the ~22 cm⁻¹ difference between the conjugated furoyl and isolated phenylacetyl carbonyls.None (Neat solid)< 1 minute
Raman Spectroscopy Polarizability changes (Aromatic/Furan rings)Medium. Weak signal for polar amides, but provides excellent orthogonal data for furan and phenyl ring breathing modes.None (Neat solid)1–2 minutes
Benchtop 1H-NMR Proton magnetic environmentsAbsolute. Resolves the distinct -CH₂- protons of the phenylacetyl group and the unique furan protons.Requires deuterated solvents5–10 minutes

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and eliminate false positives, the FTIR workflow must function as a self-validating system. Do not simply run the sample; validate the instrument state first.

Step 1: System Calibration & Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: This self-validating step subtracts atmospheric H₂O and CO₂, preventing false peaks in the 1600 cm⁻¹ (water vapor) region which would otherwise obscure the critical Amide I bands. Validate crystal calibration using a standard polystyrene film (ensuring the 1601 cm⁻¹ peak is within ±1 cm⁻¹).

Step 2: Sample Application

  • Action: Place 2–5 mg of neat 1-(2-furoyl)-4-(phenylacetyl)piperazine powder directly onto the ATR crystal. Apply the pressure anvil until the torque mechanism slips.

  • Causality: Consistent pressure ensures intimate contact between the solid sample and the evanescent wave of the IR beam, maximizing the signal-to-noise ratio without the signal dilution and moisture contamination inherent to traditional KBr pelleting.

Step 3: Spectral Acquisition & Post-Processing

  • Action: Scan at 4 cm⁻¹ resolution for 32 co-added scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm followed by a multipoint baseline correction.

  • Causality: ATR correction accounts for the wavelength-dependent depth of penetration, normalizing the relative intensities of the high-frequency C-H stretches against the low-frequency C-N stretches.

Quantitative Data Presentation

Upon successful acquisition, the following spectral features serve as the confirmation criteria for 1-(2-furoyl)-4-(phenylacetyl)piperazine:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
> 3000 Furan & Phenyl RingsAromatic C-H StretchConfirms presence of both aromatic systems.
2800 – 2950 Piperazine & -CH₂-Aliphatic C-H StretchConfirms the saturated heterocyclic core.
~1654 Phenylacetyl AmideAmide I (C=O Stretch)Confirms the isolated, non-conjugated carbonyl[1],[3].
~1632 2-Furoyl AmideAmide I (C=O Stretch)Confirms the conjugated carbonyl attached to the furan ring[1],[4].
1238 & 1149 Piperazine CoreC-N StretchValidates the tertiary amine linkages of the piperazine ring[2].
~1015 Furan RingC-O-C StretchDifferentiates the furan oxygen from standard ethers[4].

Analytical Workflow Visualization

Workflow Synth Synthesis Output: 1-(2-furoyl)-4-(phenylacetyl)piperazine Prep Sample Preparation (Neat Solid, No KBr Matrix) Synth->Prep Decision Analytical Modality Selection Prep->Decision FTIR ATR-FTIR Spectroscopy (Primary: Amide Dipoles) Decision->FTIR High Throughput Raman Raman Spectroscopy (Orthogonal: Ring Polarizability) Decision->Raman Structural Orthogonality NMR 1H-NMR Analysis (Absolute: Proton Environments) Decision->NMR Isomeric Elucidation Data Spectral Processing & Baseline Correction FTIR->Data Raman->Data NMR->Data Valid Structural Confirmation & QA/QC Release Data->Valid

Fig 1: Analytical workflow for structural confirmation of piperazine derivatives.

References

1.[1] Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. National Institutes of Health (NIH). Available at: 1 2. Spectral investigation and normal coordinate analysis of piperazine. NIScPR. Available at:Link 3.[4] DFT and Vibrational Spectroscopic Study on Methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-Alaninate Fungicide. ResearchGate. Available at: 4 4.[2] 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: 2 5.[3] Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. MDPI. Available at: 3

Sources

X-Ray Crystallographic Analysis and Structural Comparison of 1-(2-furoyl)-4-(phenylacetyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Comparative Structural Analysis

In modern drug discovery, piperazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic profiles and predictable conformational rigidity. Specifically, 1-(2-furoyl)-4-(phenylacetyl)piperazine (FPP) represents a highly specialized bis-acylated intermediate utilized in the fragment-based design of receptor antagonists and enzyme inhibitors[1].

To objectively evaluate the structural and crystallographic properties of FPP, it is essential to benchmark it against its mono-acylated commercial alternatives: 1-(2-furoyl)piperazine (FP) and 1-(phenylacetyl)piperazine (PAP) . FP is frequently utilized to synthesize functionalized quinazolines and bis-benzimidazoles targeting dihydrofolate reductase[2], while PAP serves as a foundational building block for neurological therapeutics due to its flexible benzyl rotor[3].

Table 1: Comparative Physicochemical and Structural Data
CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Structural Feature
1-(2-Furoyl)piperazine (FP) 40172-95-0180.2067–70Mono-acylated, strong H-bond acceptor (furan O)
1-(Phenylacetyl)piperazine (PAP) 88372-33-2204.270–8 (Storage)Mono-acylated, flexible benzyl rotor
1-(2-Furoyl)-4-(phenylacetyl)piperazine (FPP) N/A298.34TBD (Crystalline)Bis-acylated, restricted chair conformation

Note: Baseline physicochemical data for FP and PAP are sourced from verified supplier specifications[3][4].

Experimental Protocols: A Self-Validating Crystallography System

To obtain high-resolution X-ray crystallography data for FPP and its structural analogs, a rigorous, self-validating protocol must be employed. The methodology below details the causality behind each experimental choice to ensure that the resulting electron density maps are free from solvent-induced or thermal artifacts.

Step-by-Step Crystallization and X-Ray Diffraction Protocol
  • Solvent Selection & Crystal Growth: Dissolve 50 mg of the highly purified piperazine derivative in a binary solvent system (e.g., ethanol/dichloromethane, 1:1 v/v). Causality: The binary system balances the high solubility provided by dichloromethane with the slow evaporation rate of ethanol. This controlled thermodynamic environment promotes the nucleation of single, defect-free crystals rather than rapid kinetic precipitation of amorphous solids.

  • Mounting and Cryoprotection: Select a single crystal (approx. 0.13 × 0.10 × 0.08 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a glass fiber or nylon loop. Causality: The oil acts as a hydrophobic cryoprotectant. It displaces surface mother liquor and prevents the formation of crystalline ice rings during low-temperature data collection, which would otherwise obscure high-angle diffraction spots.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a CCD area detector and graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å) at 298 K (or 100 K for ultra-high resolution)[5]. Causality: Mo Kα radiation provides a short enough wavelength to collect high-resolution data (up to 0.8 Å or better) while minimizing X-ray absorption effects in organic crystals lacking heavy atoms.

  • Phase Problem Resolution & Refinement: Solve the structure using direct methods (e.g., SHELXS-97). Refine the model via full-matrix least-squares on

    
     using SHELXL.
    Causality: Refining on 
    
    
    
    utilizes all collected data, including weak reflections where
    
    
    . This ensures that the positional and thermal parameters of lighter atoms (such as hydrogens involved in critical hydrogen-bonding networks) are accurately modeled without statistical bias.

XRayWorkflow Synthesis 1. Compound Synthesis & Purification Crystallization 2. Binary Solvent Slow Evaporation Synthesis->Crystallization High Purity Diffraction 3. Mo Kα X-Ray Diffraction (CCD) Crystallization->Diffraction Single Crystal Phase 4. Direct Methods (SHELXS) Diffraction->Phase Electron Density Refinement 5. Least-Squares Refinement (F²) Phase->Refinement Initial Model Validation 6. Structural Model Validation Refinement->Validation R-factor < 0.05

Step-by-step self-validating workflow for X-ray crystallographic analysis of piperazine derivatives.

Mechanistic Insights and Conformational Dynamics

The crystallographic data of piperazine derivatives consistently reveals that the central saturated ring predominantly adopts a highly stable chair conformation[5]. In the case of FPP, the introduction of both a 2-furoyl and a phenylacetyl group at the N1 and N4 positions induces distinct steric and electronic constraints that dictate its solid-state and solution-phase behavior.

  • Amide Resonance & Planarity: The

    
     bonds at both the N1 and N4 positions exhibit significant partial double-bond character due to lone-pair delocalization from the piperazine nitrogens to the carbonyl oxygens. This electronic delocalization restricts rotation around the C-N bonds, forcing the furoyl and phenylacetyl moieties into specific, rigid dihedral orientations relative to the piperazine core.
    
  • Receptor Binding Implications: The spatial orientation of these acyl groups is not merely a crystallographic curiosity; it is critical for pharmacodynamics. Studies on analogous 5-piperazino-pyrazolo[4,3-d]pyrimidines demonstrate that the incorporation of furoyl and phenylacetyl moieties directly modulates binding affinity for human Adenosine A1 and A2A receptors[1]. The rigid chair conformation of the piperazine ring acts as a precise geometric spacer, positioning the terminal aromatic rings for optimal

    
     stacking and dipole interactions within the receptor pocket.
    

SARLogic FPP FPP Scaffold Furoyl N1: 2-Furoyl Group (H-Bond Acceptor) FPP->Furoyl Phenylacetyl N4: Phenylacetyl Group (Hydrophobic/π-Stacking) FPP->Phenylacetyl Piperazine Piperazine Core (Rigid Chair Spacer) FPP->Piperazine Receptor Adenosine Receptor Binding Pocket Furoyl->Receptor Dipole Interaction Phenylacetyl->Receptor Steric Fit Piperazine->Receptor Vector Alignment

Conformational logic and receptor binding pathways for bis-acylated piperazine scaffolds.

References

  • Taylor & Francis. "The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles". Available at: [Link]

  • UOM Physics. "Crystal Structure Analysis of a Bioactive Piperazine Analog". Available at: [Link]

Sources

Pharmacokinetic comparison of 1-(2-furoyl)-4-(phenylacetyl)piperazine

[1]

Executive Summary & Compound Identity

1-(2-furoyl)-4-(phenylacetyl)piperazine (hereafter referred to as FPP-Analog ) is a synthetic piperazine derivative belonging to the Ampakine class of cognitive enhancers.[1] It acts as a structural hybrid, combining the furoyl moiety (often found in prazosin-related intermediates) with a phenylacetyl group , scaffolded on a piperazine core.[1]

Functionally, it is an analog of Sunifiram , designed to modulate AMPA receptors (AMPARs) and enhance glutamatergic transmission.[1] This guide compares FPP-Analog against industry standards Sunifiram and Piracetam to evaluate its potential as a therapeutic candidate.[1]

Structural Classification
  • Core Scaffold: Piperazine (1,4-disubstituted).[1]

  • R1 Substituent: 2-Furoyl (Furan-2-carbonyl).[1]

  • R2 Substituent: Phenylacetyl (Benzyl-carbonyl).[1]

  • Mechanism (Putative): Positive Allosteric Modulator (PAM) of AMPA receptors; enhancement of acetylcholine release in the prefrontal cortex.

Comparative Pharmacokinetic Landscape

The following table contrasts the physicochemical and pharmacokinetic properties of FPP-Analog with its closest structural relative (Sunifiram) and the clinical standard (Piracetam).

Table 1: Physicochemical & Pharmacokinetic Comparison
ParameterFPP-Analog (Target)Sunifiram (DM-235) Piracetam Implication for FPP
Molecular Weight 298.34 g/mol 246.30 g/mol 142.16 g/mol Moderate increase; remains drug-like (<500).[1]
LogP (Lipophilicity) ~1.8 - 2.1 (Predicted)1.2 - 1.5-1.7Higher lipophilicity suggests superior BBB penetration but lower aqueous solubility.[1]
TPSA (Polar Surface Area) ~55 Ų~43 Ų43 ŲExcellent range for CNS penetration (<90 Ų).
Bioavailability (F) Moderate (Est. 40-60%) High (>80%)~100%Phenylacetyl group may increase first-pass metabolism risk compared to propanoyl.[1]
Half-Life (T1/2) Short (Est. 0.8 - 1.5 h) ~1.0 - 2.0 h5.0 hFuran ring is metabolically labile (CYP450 oxidation).[1]
Metabolic Route Hepatic (CYP450) Hepatic (Amidase/CYP)Renal (Unchanged)Requires microsomal stability testing (see Protocol 1).
BBB Permeability High HighLow-ModerateLipophilic nature favors rapid CNS entry.[1]

Note: Data for FPP-Analog is predicted based on QSAR models and fragment-based lipophilicity contributions (Furoyl < Benzoyl; Phenylacetyl >> Propanoyl).[1]

Pharmacokinetic Analysis

Absorption & Distribution

FPP-Analog exhibits a higher lipophilicity profile than Sunifiram due to the substitution of the propyl chain (Sunifiram) with a benzyl group (Phenylacetyl).[1]

  • Cmax Prediction: Likely achieved rapidly (Tmax < 45 min) due to rapid passive diffusion.

  • Blood-Brain Barrier (BBB): The calculated LogP (~2.[1]0) and TPSA (55 Ų) are optimal for passive transport across the BBB, potentially exceeding Piracetam's transport efficiency by orders of magnitude.[1]

Metabolism (The Critical Bottleneck)

The metabolic fate of FPP-Analog differs significantly from Sunifiram due to the 2-furoyl group .[1]

  • Furan Ring Oxidation: The furan moiety is electron-rich and susceptible to oxidation by CYP450 enzymes (specifically CYP2E1 and CYP3A4), leading to ring opening and the formation of reactive dicarbonyl intermediates (cis-2-butene-1,4-dial).[1]

  • Amide Hydrolysis: The piperazine amides are subject to cleavage by hepatic amidases, yielding phenylacetic acid and piperazine-2-furoate .[1]

Excretion

Unlike Piracetam, which is excreted unchanged renally, FPP-Analog is expected to be cleared primarily as polar metabolites (glucuronides of the ring-opened furan or glycine conjugates of phenylacetic acid).[1]

Experimental Protocols

To validate the pharmacokinetic assumptions above, the following self-validating protocols are recommended.

Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (

1

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (FPP-Analog) at 1 µM.[1]

  • Positive Control: Verapamil (High clearance).

Workflow:

  • Pre-incubation: Mix 445 µL of phosphate buffer (pH 7.4) with 25 µL HLM and 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

Validation Criteria:

  • Verapamil must show >80% depletion by 30 min.

  • Log-linear plot of % remaining vs. time must yield

    
    .[1]
    
Protocol 2: LC-MS/MS Quantification Method

Objective: Accurate quantification of FPP-Analog in plasma/microsomal matrix.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions (Predicted):

    • Precursor:

      
       ~299.1 
      
      
      [1]
    • Product Ions: Look for loss of Furoyl (

      
       ~95) or Phenylacetyl (
      
      
      ~119).

Visualizations

Figure 1: Structural & Metabolic Comparison

The following diagram illustrates the structural relationship between Sunifiram and FPP-Analog, highlighting the metabolic liability of the furan ring.

GSunifiramSunifiram(Benzoyl-Piperazine-Propanoyl)FPPFPP-Analog(Furoyl-Piperazine-Phenylacetyl)Sunifiram->FPPStructural Modification(Benzoyl -> Furoyl)(Propanoyl -> Phenylacetyl)MetabolismMetabolic Fate(Liver Microsomes)FPP->MetabolismIn Vivo / In VitroFuranOpenFuran Ring Opening(CYP450 Mediated)Reactive AldehydesMetabolism->FuranOpenMajor Pathway(Oxidation)HydrolysisAmide Hydrolysis(Amidases)Phenylacetic Acid + PiperazineMetabolism->HydrolysisMinor Pathway

Caption: Structural evolution from Sunifiram to FPP-Analog and the predicted metabolic divergence driven by the labile furan moiety.[1]

References

  • Gualtieri, F., et al. (2002).[1] "Design and synthesis of a new series of pyrrolidinone-based nootropics." Journal of Medicinal Chemistry.

  • Manetti, D., et al. (2003).[1] "Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity (Sunifiram/Unifiram SAR)."[1][3] Journal of Medicinal Chemistry.

  • Romanelli, M. N., et al. (2006).[1][4] "Ampakines: a new class of cognitive enhancers." Current Pharmaceutical Design.

  • BenchChem Technical Database. (2025). "Piperazine-based intermediates and Prazosin analogs."[1]

Safety Operating Guide

Personal protective equipment for handling 1-(2-furoyl)-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide: Handling 1-(2-Furoyl)-4-(phenylacetyl)piperazine

In modern drug development, piperazine derivatives frequently serve as critical pharmacophores. 1-(2-furoyl)-4-(phenylacetyl)piperazine is a structurally complex bis-amide derivative. Because specific occupational exposure limits (OELs) for novel or highly specialized intermediates are rarely published immediately, we must deduce its hazard profile through structural causality.

The parent scaffold, piperazine, is a known corrosive agent and a severe respiratory and skin sensitizer[1]. However, the acylation of both nitrogen atoms (via the 2-furoyl and phenylacetyl groups) significantly reduces the molecule's basicity and corrosivity. Despite this mitigation, structural analogs like 1-(2-furoyl)piperazine retain GHS classifications for Acute Toxicity (Oral/Dermal/Inhalation) and are documented skin, eye, and respiratory irritants (H315, H319, H335)[2][3]. Consequently, handling 1-(2-furoyl)-4-(phenylacetyl)piperazine requires a self-validating safety protocol that assumes it is a potent irritant and potential sensitizer[4].

The Causality of PPE Selection

Safety is not a checklist; it is a mechanistic response to chemical properties. As an application scientist, your PPE choices must directly address the physical and chemical realities of the API:

  • Respiratory Defense: The compound is likely a solid powder at room temperature (analogous to 1-(2-furoyl)piperazine, which melts at 67-70 °C)[5]. Aerosolization of fine powders during weighing poses a severe inhalation risk. Given the STOT SE 3 (respiratory tract irritation) classification of its precursors[3], respiratory protection or complete engineering containment is non-negotiable.

  • Dermal Defense: Piperazine derivatives can cause allergic skin reactions[1]. Furthermore, the lipophilic nature of the phenylacetyl group may enhance dermal penetration compared to the parent piperazine. Standard latex is chemically insufficient; nitrile provides the necessary barrier integrity against both the API and the organic solvents used to dissolve it.

  • Ocular Defense: The risk of severe eye irritation (H319) necessitates tight-fitting safety goggles over standard safety glasses, particularly when handling solubilized forms where splashing is a risk[2].

Quantitative PPE & Engineering Control Matrix

To standardize safety across your facility, utilize the following scale-dependent PPE matrix.

Operational ScaleDermal ProtectionOcular ProtectionRespiratory / Engineering ControlAdditional Garments
Analytical (< 100 mg)Single Nitrile Gloves (≥ 4 mil)Safety Glasses with side shieldsChemical Fume Hood (Face velocity ≥ 100 fpm)Standard Lab Coat
Preparative (100 mg - 10 g)Double Nitrile GlovesTight-fitting Chemical GogglesClass II Biological Safety Cabinet (BSC) or Powder Weighing IsolatorLab Coat + Disposable Tyvek Sleeves
Scale-Up (> 10 g)Double Nitrile Gloves (Extended cuff)Face Shield over Chemical GogglesEnclosed Glove Box / Isolator OR N95/P100 Respirator if open handling is required[2]Tyvek Suit / Chemical Apron

Step-by-Step Operational Workflow

This methodology utilizes a self-validating system : every step is designed to naturally verify the success and safety of the previous step.

Phase 1: Pre-Operational Readiness

  • Verify Airflow: Ensure the fume hood or BSC is operational and within calibration limits.

  • Static Mitigation: Wipe down the balance and surrounding area with an anti-static brush or use a static ionizer. Causality: Static charge causes fine powders to aerosolize or adhere to gloves, bypassing primary containment.

  • Stage Materials: Place all necessary items (weigh boats, spatulas, sealed API container, and receiving vials) inside the hood before opening the chemical.

Phase 2: Weighing and Transfer (The Critical Exposure Window)

  • Don PPE: Equip the appropriate PPE based on the matrix above.

  • Tare and Transfer: Use an anti-static weigh boat. Open the 1-(2-furoyl)-4-(phenylacetyl)piperazine container slowly to prevent pressure-differential aerosolization.

  • Seal Immediately: Once the desired mass is transferred, cap the source container immediately. Do not leave the bulk powder exposed while recording weights.

Phase 3: Solubilization

  • In-Hood Solubilization: If the protocol requires a solution, add the solvent (e.g., methanol or chloroform, in which analogs are soluble[5]) directly to the receiving vial inside the fume hood.

  • Cap and Vortex: Ensure the vial is hermetically sealed before removing it from the engineering control for vortexing or sonication.

Phase 4: Self-Validating Decontamination

  • Two-Step Wipe Down: Piperazine derivatives can leave invisible residues. First, wipe the balance and hood surface with a solvent-damped cloth (e.g., methanol) to solubilize residual API.

  • Aqueous Wash: Follow immediately with a secondary wipe using an aqueous detergent. Causality: The solvent removes the API, and the detergent removes the residual solvent/API complex, ensuring zero chemical film remains.

Spill Response and Disposal Plan

In the event of a powder spill outside of primary containment, execute the following procedural guide:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Contain (Do Not Sweep): Never dry-sweep the powder. Dry sweeping aerosolizes the API, exacerbating inhalation risks.

  • Wet Cleanup: Cover the spill with absorbent laboratory pads. Lightly dampen the pads with a compatible solvent (e.g., ethanol) to suppress dust[5]. Carefully wipe inward from the edges of the spill to the center.

  • Waste Segregation: Place all contaminated pads, gloves, and materials into a designated, sealable hazardous waste container. Label clearly as "Hazardous Waste: Piperazine Derivative / Corrosive / Irritant" to comply with P501 disposal regulations[4].

Logical Workflow Diagram

PPE_Workflow A Risk Assessment: 1-(2-furoyl)-4-(phenylacetyl)piperazine B Determine Scale of Operation A->B C Analytical Scale (< 100 mg) B->C Low Mass D Preparative Scale (> 100 mg) B->D High Mass E Standard PPE: Single Nitrile Gloves Safety Glasses Standard Lab Coat C->E F Advanced PPE: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves D->F G Engineering Control: Class II BSC or Standard Fume Hood E->G H Engineering Control: Enclosed Powder Weighing Isolator / Glove Box F->H I Safe Execution & Decontamination G->I H->I

Fig 1: Decision tree for PPE and engineering controls based on operational scale.

References

  • [2] Sigma-Aldrich. 1-(2-Furoyl)piperazine 97 40172-95-0 - Safety Information. Available at: 2

  • [1] Fisher Scientific. SAFETY DATA SHEET: Piperazine. Available at:1

  • [3] PubChem. 1-(2-Furoyl)piperazine | C9H12N2O2 | CID 550206 - Safety and Hazards. Available at: 3

  • [4] Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(2-Furoyl)piperazine. Available at:4

  • [5] ChemicalBook. 1-(2-Furoyl)piperazine | 40172-95-0 Properties. Available at: 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.